(Rac)-ACT-451840
Description
has antimalarial activity; structure in first source
Structure
2D Structure
Properties
CAS No. |
1839508-99-4 |
|---|---|
Molecular Formula |
C47H54N6O3 |
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |
InChI Key |
BQZUYCCCNXOADJ-TVNMEPFQSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-451840; ACT451840; ACT 451840 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-ACT-451840 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Daridorexant (ACT-541468), a Dual Orexin Receptor Antagonist
Note on Nomenclature: The compound "(Rac)-ACT-451840" is identified in scientific literature as a potent antimalarial agent. However, the technical requirements of this request, particularly the focus on signaling pathways relevant to neuroscience, strongly suggest an interest in Daridorexant (ACT-541468) . Daridorexant is a dual orexin receptor antagonist developed for the treatment of insomnia by Actelion/Idorsia, the same developer associated with ACT-451840. This guide will focus on Daridorexant to align with the inferred scientific context of the query.
Executive Summary
Daridorexant is a selective dual orexin receptor antagonist (DORA) approved for the treatment of insomnia, a condition often characterized by a state of hyperarousal.[1][2] It functions by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[3][4] This action suppresses the "wake drive" within the central nervous system, thereby facilitating the transition to and maintenance of sleep without causing broad neuronal inhibition typical of older hypnotics.[1][5] Its pharmacokinetic profile, characterized by a rapid onset and an 8-hour half-life, is designed to provide efficacy throughout the night while minimizing next-morning residual effects.[6][7]
Core Mechanism of Action: The Orexin System
The orexin system is a primary regulator of wakefulness and arousal.[3] It consists of:
-
Orexin Neurons: A small population of neurons located exclusively in the hypothalamus.[8]
-
Orexin Neuropeptides: Orexin-A (OXA) and Orexin-B (OXB), which are produced by these neurons.
-
Orexin Receptors: Two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), which are distributed throughout the brain in key areas associated with arousal, such as the monoaminergic nuclei.[9]
During periods of wakefulness, orexin neurons are active, releasing OXA and OXB. These neuropeptides bind to OX1R and OX2R on target neurons, leading to an increase in intracellular calcium and enhanced excitatory neurotransmission, which promotes and sustains wakefulness.[3][9] In individuals with insomnia, this system can be overactive, contributing to a state of hyperarousal that prevents sleep.[3]
Daridorexant acts as a competitive and insurmountable antagonist at both orexin receptors.[4][9] By blocking the binding sites, it prevents OXA and OXB from activating the receptors, thus reducing the downstream wake-promoting signals and allowing natural sleep-promoting processes to take precedence.[3][4]
Quantitative Data
Pharmacodynamic Properties
Daridorexant is a potent, equipotent antagonist of both orexin receptors.[4][10] Its binding kinetics show that while it provides insurmountable antagonism, its on-target residence time is short enough to avoid next-day residual effects after the drug has been eliminated.[9]
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| Binding Affinity (Ki) | 0.47 nM | 0.93 nM | [4][10] |
| Functional Antagonism (Kb) | 0.5 nM | 0.8 nM | [9][10] |
| Receptor Occupancy Half-Life (ROt1/2) | 4 minutes | 8 minutes | [9] |
Pharmacokinetic Profile
The pharmacokinetic profile of Daridorexant is optimized for an insomnia therapeutic, with rapid absorption to induce sleep and a half-life sufficient to maintain sleep throughout the night without causing excessive morning sedation.[6][11]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4][6] |
| Terminal Half-Life (t1/2) | ~8 hours | [6][10] |
| Absolute Bioavailability | 62% | [11][12] |
Clinical Efficacy Data (Phase 3 Trials)
Pivotal Phase 3 clinical trials demonstrated that Daridorexant significantly improved key objective and subjective measures of insomnia compared to placebo.[13] Efficacy was observed at the first month and sustained through month three of treatment.[7][11]
| Endpoint | Dose | Change from Baseline (vs. Placebo) at Month 1 | Change from Baseline (vs. Placebo) at Month 3 | Reference |
| Wake After Sleep Onset (WASO, min) | 25 mg | -18.4 min (p<0.0001) | -23.0 min (p<0.0001) | [6][7] |
| 50 mg | -29.0 min (p<0.0001) | -29.4 min (p<0.0001) | [6][7] | |
| Latency to Persistent Sleep (LPS, min) | 25 mg | -28.2 min (p=0.0005) | -30.7 min (p=0.0015) | [6][7] |
| 50 mg | -31.2 min (p<0.0001) | -34.8 min (p<0.0001) | [6][7] | |
| Subjective Total Sleep Time (sTST, min) | 25 mg | +12.6 min (p=0.0013) | +9.9 min (p=0.033) | [13] |
| 50 mg | +22.1 min (p<0.0001) | +19.8 min (p<0.0001) | [13] |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.
-
Objective: To quantify the affinity of Daridorexant for human OX1 and OX2 receptors.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express high levels of either human OX1R or OX2R.[8]
-
Membrane Preparation: Cell membranes containing the receptors are harvested and prepared.
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-BBAC).[8][14]
-
Incubation: Varying concentrations of the unlabeled test compound (Daridorexant) are added to compete with the radioligand for binding to the receptors.[14]
-
Separation & Counting: Bound and free radioligand are separated via filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Daridorexant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Antagonism (Calcium Flux) Assays
These assays measure the functional ability of an antagonist to block agonist-induced receptor activation.
-
Objective: To determine the functional potency (Kb) of Daridorexant in blocking orexin-A-induced activation of OX1R and OX2R.
-
Methodology:
-
Cell Culture: Recombinant cell lines (e.g., CHO) expressing either OX1R or OX2R are loaded with a calcium-sensitive fluorescent dye.[9]
-
Compound Pre-incubation: Cells are pre-incubated with various concentrations of Daridorexant for a set period (e.g., 2 hours).[9]
-
Agonist Challenge: Orexin-A is added to the cells to stimulate the receptors.
-
Signal Detection: Activation of the Gq-coupled orexin receptors leads to an increase in intracellular calcium, which is detected as a change in fluorescence by an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[15]
-
Data Analysis: The ability of Daridorexant to inhibit the orexin-A-induced calcium signal is measured. The data are used to calculate the apparent Kb value, representing the equilibrium dissociation constant of the antagonist.
-
Polysomnography (PSG) in Clinical Trials
PSG is the gold-standard objective measure for assessing sleep architecture and continuity in clinical trials.
-
Objective: To objectively measure the effect of Daridorexant on sleep onset and maintenance in patients with insomnia disorder.[13]
-
Methodology:
-
Participant Recruitment: Adult patients meeting the DSM-5 criteria for insomnia disorder are enrolled.[16]
-
Instrumentation: Participants are fitted with electrodes to monitor brain activity (electroencephalography, EEG), eye movements (electrooculography, EOG), and muscle tone (electromyography, EMG).
-
Protocol: Participants sleep overnight in a controlled laboratory setting at baseline and at specified follow-up points (e.g., Month 1 and Month 3) after nightly treatment with Daridorexant or placebo.[13]
-
Sleep Scoring: The recorded physiological data are manually or semi-automatically scored in 30-second epochs to classify sleep stages (N1, N2, N3, REM) and wakefulness.
-
Endpoint Calculation: Primary endpoints such as Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) are calculated from the scored sleep data.[13]
-
References
- 1. Daridorexant for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daridorexant: Comprehensive Review of A New Oral Agent for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Daridorexant - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study to Assess the Efficacy and Safety of ACT-541468 (Daridorexant) in Adult and Elderly Subjects With Insomnia Disorder | MedPath [trial.medpath.com]
An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-ACT-451840
Introduction
(Rac)-ACT-451840, with the chemical name (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, is a potent antimalarial compound with a novel mechanism of action.[1][2][3] It emerged from a dedicated drug discovery program aimed at identifying new chemical entities to combat the growing threat of resistance to existing malaria therapies, including artemisinin-based combination therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ACT-451840, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of ACT-451840
The discovery of ACT-451840 was the result of a collaborative effort between Actelion Pharmaceuticals and the Swiss Tropical and Public Health Institute.[3] The journey began with a phenotypic screening campaign, a strategy that prioritizes the identification of compounds with desired biological effects without prior knowledge of their molecular targets.
A library of 5,000 randomly selected compounds from the Actelion collection was screened against the chloroquine-resistant K1 strain of Plasmodium falciparum in an erythrocyte-based assay.[4] This initial screen identified several hits, among which was a promising phenylalanine-based compound.[4] This hit served as the starting point for an extensive lead optimization program. Over a period of approximately seven years, around 5,000 analogues were synthesized and evaluated to improve potency, selectivity, and pharmacokinetic properties.[4]
This rigorous optimization process, focusing on antiparasitic activity, drug metabolism, and pharmacokinetics (DMPK), culminated in the selection of ACT-451840 for clinical development.[1][2] The compound demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, a rapid onset of action targeting all asexual blood stages of the parasite, and efficacy in murine models of malaria.[5][6]
References
- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to (S,E)-ACT-451840: A Novel Antimalarial Agent
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S,E)-ACT-451840, a promising antimalarial drug candidate. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
(S,E)-ACT-451840 is a potent, orally active antimalarial compound belonging to a novel class of phenylalanine-based compounds.[1] It was identified through phenotypic screening and has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][2]
IUPAC Name: (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide[1][3]
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C49H56N6O3 | [3] |
| Molecular Weight | 793.0 g/mol | [3] |
| Calculated LogP | 6.8 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
| Rotatable Bonds | 12 | [3] |
| Topological Polar Surface Area | 91.2 Ų | [3] |
Biological Activity and Mechanism of Action
(S,E)-ACT-451840 exhibits potent, fast-acting parasiticidal activity against all asexual blood stages of P. falciparum, including ring stages, trophozoites, and schizonts.[4][5] It is also active against sexual stage gametocytes, suggesting a potential role in blocking malaria transmission.[2][6] A key feature of this compound is its efficacy against artemisinin-resistant parasite strains.[2]
The primary molecular target of (S,E)-ACT-451840 has been identified as the P. falciparum multidrug resistance protein 1 (PfMDR1), an ATP-binding cassette (ABC) transporter located on the parasite's digestive vacuole membrane.[4][7][8] PfMDR1 is known to be involved in modulating parasite susceptibility to various antimalarial drugs.[8] Resistance to (S,E)-ACT-451840 has been linked to specific point mutations in the pfmdr1 gene.[8][9] Interestingly, parasites resistant to (S,E)-ACT-451840 have shown increased susceptibility to other antimalarial drugs like mefloquine and lumefantrine, suggesting a potential for strategic combination therapies.[8]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating Mechanisms of Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(Rac)-ACT-451840: A Technical Guide to its Antimalarial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
(Rac)-ACT-451840 is a promising antimalarial compound with potent activity against multiple species and life-cycle stages of the Plasmodium parasite, the causative agent of malaria. This technical guide provides a comprehensive overview of its antimalarial spectrum, supported by quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding for research and development purposes.
Quantitative Antimalarial Activity
The antimalarial efficacy of this compound has been evaluated against various Plasmodium species and strains, including those resistant to currently available drugs. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Strain | Sensitivity Profile | IC50 (nM) | IC90 (nM) | IC99 (nM) |
| NF54 | Drug-sensitive | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 |
| K1 | Chloroquine-resistant | 0.3 | - | - |
| W2 | Chloroquine-resistant | - | - | - |
| TM90-C2B | Artemisinin-resistant | - | - | - |
| IPC-4884 | Artemisinin-resistant | - | - | - |
Data presented as mean ± standard deviation where available. IC50, IC90, and IC99 represent the concentrations required to inhibit parasite growth by 50%, 90%, and 99%, respectively.[1][2]
Table 2: In Vitro and Ex Vivo Activity against Other Plasmodium Species and Life-Cycle Stages
| Species | Life-Cycle Stage | Assay Type | IC50 (nM) |
| P. falciparum | Gametocytes (male) | Exflagellation Assay | 5.89 ± 1.80 |
| P. falciparum | Oocyst Development | Standard Membrane Feeding Assay | 30 (range: 23-39) |
| P. falciparum | Oocyst Prevalence | Standard Membrane Feeding Assay | 104 (range: 98-110) |
| P. vivax | Asexual Blood Stages | Ex vivo | - |
| P. berghei | Asexual Blood Stages | In vitro | 13.5 |
This table highlights the compound's activity beyond the asexual blood stages of P. falciparum, indicating its potential to block malaria transmission.[1][2][3][4]
Table 3: In Vivo Efficacy of this compound in Murine Models
| Plasmodium Species | Mouse Model | Efficacy Endpoint | ED90 (mg/kg) | 95% Confidence Interval |
| P. falciparum | Humanized SCID mice | 90% parasite clearance | 3.7 | 3.3 - 4.9 |
| P. berghei | Standard mouse model | 90% parasite clearance | 13 | 11 - 16 |
ED90 represents the effective dose required to achieve a 90% reduction in parasitemia. These models are crucial for assessing the compound's activity in a whole-organism system.[1][4]
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay
This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.
Objective: To determine the 50% inhibitory concentration (IC50) of ACT-451840 against various strains of P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage.
-
Drug Dilution: ACT-451840 is prepared in a series of dilutions in culture medium.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: A suspension of parasitized red blood cells (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well.
-
Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic-pharmacodynamic modelling of the antimalarial activity of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(Rac)-ACT-451840 In Vitro Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of (Rac)-ACT-451840, a promising antimalarial compound. The data presented is compiled from preclinical assessments and is intended to inform researchers and professionals in the field of drug development. This document details the compound's activity against various stages of Plasmodium parasites, outlines the experimental methodologies used to determine its efficacy, and provides visualizations of its impact on the parasite lifecycle.
Quantitative Efficacy Data
This compound has demonstrated potent activity against multiple species and life stages of the Plasmodium parasite. The following tables summarize the key quantitative data on its in vitro efficacy.
Table 1: In Vitro Activity against Asexual Blood Stages of Plasmodium falciparum
| Strain/Isolate | Resistance Profile | IC50 (nM) | IC90 (nM) | IC99 (nM) |
| NF54 | Drug-sensitive | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 |
| K1 | Chloroquine-resistant | 0.3 | Not Reported | Not Reported |
| Various | Drug-resistant | Generally low nanomolar activity | Not Reported | Not Reported |
Data compiled from multiple studies.[1][2][3]
Table 2: In Vitro Activity against Other Plasmodium Species and Life Stages
| Species / Stage | Assay | IC50 (nM) | Notes |
| P. berghei | Exflagellation Assay | 13.5 | Murine malaria parasite |
| P. falciparum Gametocytes (Male) | Dual Gamete Formation Assay | 5.89 ± 1.80 | Potently prevents male gamete formation[1][2][4] |
| P. falciparum Gametocytes (Female) | Dual Gamete Formation Assay | > 20,000 | No significant activity observed |
| P. falciparum Oocyst Development | Standard Membrane Feeding Assay | 30 (range: 23-39) | Dose-dependently blocks oocyst development[1][2][4] |
Experimental Protocols
The in vitro efficacy of this compound has been primarily evaluated using the following key experimental protocols:
[³H]-Hypoxanthine Incorporation Assay for Asexual Blood Stage Activity
This assay is the gold standard for determining the antimalarial activity of compounds against the intraerythrocytic asexual stages of P. falciparum. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.
Methodology:
-
Parasite Culture: P. falciparum strains are cultured in vitro in human red blood cells.
-
Drug Dilution: this compound is serially diluted to various concentrations.
-
Incubation: The cultured parasites are incubated with the different drug concentrations for a period of 72 hours.
-
Radiolabeling: [³H]-hypoxanthine is added to the culture.
-
Harvesting and Measurement: The parasite DNA is harvested, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Dual Gamete Formation Assay for Gametocytocidal Activity
This assay assesses the effect of the compound on the viability and function of mature male and female P. falciparum gametocytes.
Methodology:
-
Gametocyte Culture: Mature stage V gametocytes are cultured in vitro.
-
Compound Exposure: Gametocytes are exposed to various concentrations of this compound.
-
Induction of Gametogenesis: The formation of male and female gametes is induced.
-
Quantification of Male Gametes: Male gamete formation is quantified by observing and counting exflagellation centers under a microscope.
-
Quantification of Female Gametes: Female gamete formation is assessed by detecting the expression of the female-specific surface marker Pfs25 using immunofluorescence.
-
Data Analysis: The IC50 value is determined based on the inhibition of gamete formation compared to a control.[2][5]
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA evaluates the ability of a compound to block the transmission of parasites from an infected blood meal to mosquitoes by assessing oocyst development.
Methodology:
-
Gametocyte Preparation: Mature P. falciparum gametocytes are prepared in a blood meal.
-
Compound Addition: this compound is added to the gametocyte-containing blood meal.
-
Mosquito Feeding: Anopheles mosquitoes are allowed to feed on the blood meal through a membrane.
-
Incubation: The mosquitoes are maintained for a period to allow for oocyst development in their midguts.
-
Oocyst Counting: The mosquito midguts are dissected, and the number of oocysts is counted.
-
Data Analysis: The IC50 for oocyst development inhibition is calculated by comparing the number of oocysts in treated versus control mosquitoes.[2]
Mechanism of Action and Lifecycle Inhibition
This compound was identified through phenotypic screening and is characterized as having a novel mechanism of action that is not yet fully elucidated.[5][6] Therefore, a detailed signaling pathway diagram cannot be provided at this time. However, based on its demonstrated in vitro efficacy, a logical diagram illustrating its points of intervention in the Plasmodium lifecycle can be constructed.
This diagram illustrates that this compound acts on multiple stages of the Plasmodium lifecycle, a key attribute for a next-generation antimalarial drug. Its potent activity against the asexual blood stages is responsible for clearing the symptomatic infection, while its effects on male gametocytes and oocyst development indicate a potential to block the transmission of malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
Preclinical Safety Profile of (Rac)-ACT-451840: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety profile of (Rac)-ACT-451840, a novel antimalarial compound. The information is compiled from publicly available research, focusing on key safety pharmacology, toxicology, and genotoxicity studies. This document is intended to serve as a resource for researchers and professionals involved in the development of new therapeutic agents.
Executive Summary
This compound, a potent antimalarial agent, has undergone a series of preclinical safety evaluations in accordance with Good Laboratory Practice (GLP) regulations and International Council for Harmonisation (ICH) guidelines.[1][2] The compound has demonstrated a favorable safety profile, characterized by good tolerability in animal models and a lack of genotoxic potential.[1][2] Key findings from these studies indicate that ACT-451840 does not exert adverse effects on the central nervous, respiratory, or cardiovascular systems at doses significantly higher than the anticipated therapeutic exposures.[1][2] General toxicology studies in rats and dogs have established a No-Observed-Adverse-Effect Level (NOAEL), providing a basis for safe clinical trial design.
General Toxicology
General toxicology studies were conducted to evaluate the potential systemic toxicity of ACT-451840 following repeated oral administration. These studies were performed in two mammalian species, the rat and the dog, for a duration of up to four weeks.[1][2]
| Study | Species | Duration | Dose Levels | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Repeat-Dose Oral Toxicity | Rat | 4 weeks | Up to 2,000 mg/kg/day[1] | At higher doses, observations included body weight reduction and increases in liver enzymes and bilirubin.[3] | 100 mg/kg/day[3] |
| Repeat-Dose Oral Toxicity | Dog | 4 weeks | Up to 2,000 mg/kg/day[1] | Similar to rats, higher doses led to body weight reduction and elevations in liver enzymes and bilirubin.[3] | 100 mg/kg/day[3] |
Safety Pharmacology
Safety pharmacology studies were designed to investigate the potential for ACT-451840 to induce adverse effects on major physiological systems. These studies, conducted in compliance with GLP standards, focused on the central nervous system (CNS), respiratory system, and cardiovascular system.
| System | Animal Model | Maximum Dose Tested | Key Findings |
| Central Nervous System | Rat | 1,000 mg/kg[1][2] | No effects observed on central nervous system parameters.[1][2] |
| Respiratory System | Rat | 1,000 mg/kg[1][2] | No effects observed on respiratory parameters.[1][2] |
| Cardiovascular System | Dog | 500 mg/kg[1][2] | No effects observed on cardiovascular parameters.[1][2] |
Genotoxicity
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of ACT-451840. The results from these studies were uniformly negative, indicating that the compound does not induce gene mutations or chromosomal damage.[1][2]
| Assay Type | Test System | Result |
| In Vitro Reverse Mutation Test (Ames Test) | Bacterial cells | Not genotoxic[1][2] |
| In Vitro Chromosome Aberration Study | Mammalian cells | Not genotoxic[1][2] |
| In Vivo Micronucleus Test | Rodent bone marrow | Not genotoxic[1][2] |
Experimental Protocols
While detailed, proprietary study protocols are not publicly available, the conducted preclinical safety studies adhered to internationally recognized guidelines, such as those from the ICH and regulatory bodies like the FDA and EMA. The methodologies for the key experiments are summarized below based on these standard guidelines.
General Toxicology Studies (4-week repeat-dose oral toxicity in rats and dogs): Groups of animals of both sexes were administered ACT-451840 daily via oral gavage for 28 consecutive days. A control group received the vehicle only. Dose levels were selected based on results from dose-range finding studies. Endpoints evaluated included clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of a comprehensive list of tissues. The NOAEL was determined as the highest dose level that did not produce any significant adverse findings.[3]
Safety Pharmacology Studies:
-
Central Nervous System: A functional observational battery (FOB) and motor activity assessment were likely performed in rats at various time points after a single oral dose of ACT-451840.
-
Respiratory System: Respiratory rate and tidal volume were likely measured in rats using whole-body plethysmography after a single oral dose.
-
Cardiovascular System: A study in conscious, telemetered dogs was likely conducted to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters over a defined period following a single oral dose.
Genotoxicity Assays:
-
Ames Test: Various strains of Salmonella typhimurium and Escherichia coli were exposed to ACT-451840 with and without metabolic activation to detect the induction of reverse mutations.
-
Chromosome Aberration Assay: Cultured mammalian cells (e.g., Chinese hamster ovary cells) were treated with ACT-451840 with and without metabolic activation, followed by microscopic examination for chromosomal damage.
-
Micronucleus Test: Rodents were administered ACT-451840, and their bone marrow was subsequently examined for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.
Visualizations
Caption: Overall workflow of the preclinical safety assessment for this compound.
Caption: Safety pharmacology studies of this compound and key findings.
Caption: Genotoxicity assessment of this compound and results.
Caption: Summary of general toxicology studies for this compound.
References
(Rac)-ACT-451840 Target Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a potent, orally active antimalarial compound that has demonstrated significant activity against both sensitive and resistant strains of Plasmodium falciparum.[1][2] As a frontrunner in the development of new therapies to combat drug-resistant malaria, understanding its mechanism of action is paramount. This technical guide provides an in-depth overview of the target identification studies for this compound, focusing on the experimental methodologies, quantitative data, and the key molecular target that has been identified.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound against various life cycle stages of the malaria parasite.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum Asexual Blood Stages [3][4][5][6]
| Parasite Strain | Resistance Profile | IC50 (nM) |
| NF54 | Drug-sensitive | 0.4 ± 0.0 |
| K1 | Chloroquine-resistant | 3.8 |
| Cam3.IIrev (K13 wild-type) | Artemisinin-sensitive | Not specified |
| Cam3.IIC580Y (K13 mutant) | Artemisinin-resistant | Not specified (fully active) |
| Clinical Isolates (P. falciparum) | Multidrug-resistant | 2.5 (median) |
| Clinical Isolates (P. vivax) | - | 3.0 (median) |
Table 2: Activity of ACT-451840 against Sexual Stages and Transmission [3][4][7]
| Activity | Parameter | IC50 (nM) |
| Gametocytocidal Activity | Male Gamete Formation | 5.89 ± 1.80 |
| Transmission Blocking | Oocyst Development | 30 (range: 23-39) |
| Transmission Blocking | Oocyst Prevalence | 104 (range: 98-110) |
Table 3: In Vivo Efficacy of ACT-451840 in Murine Models [3][5][7]
| Murine Model | Parasite | ED90 (mg/kg) |
| P. falciparum SCID mouse model | P. falciparum NF54 | 3.7 (95% CI: 3.3-4.9) |
| P. berghei infected mouse model | P. berghei | 13 (95% CI: 11-16) |
Target Identification Studies: The Role of PfMDR1
Initial investigations into the mechanism of action of ACT-451840 pointed towards a novel target.[3] Target deconvolution efforts, primarily through the use of chemical proteomics, have identified the Plasmodium falciparum multidrug resistance protein 1 (PfMDR1) as a key player in the compound's activity and the development of resistance.[1][3]
PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole. It is known to modulate parasite susceptibility to a variety of antimalarial drugs. Studies have shown that resistance to ACT-451840 is consistently associated with specific single nucleotide polymorphisms (SNPs) in the pfmdr1 gene. The causal link between these mutations and resistance has been definitively established using CRISPR-Cas9 gene editing techniques.[1]
Experimental Protocols
A critical tool in identifying the interaction between ACT-451840 and PfMDR1 was a photo-reactive affinity capture method. This involved the synthesis of a derivative of ACT-451840, named ACT-460953, which incorporates a photo-reactive group and a biotin tag for affinity purification.
UV-Triggered Affinity Capture Protocol
This protocol is based on the methodology used to identify protein interactors of ACT-451840's precursor, ACT-213615, and is applicable to ACT-451840 target identification.
Objective: To covalently cross-link and isolate proteins that bind to the ACT-451840 derivative in live parasites.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 strain)
-
ACT-460953 (photo-reactive and biotinylated derivative of ACT-451840)
-
ACT-213615 or ACT-451840 (as a competitor)
-
UV irradiation source (e.g., 365 nm)
-
Saponin lysis buffer
-
SDS lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Incubation with Competitor (Control): Pre-incubate a portion of the parasite culture with an excess of non-biotinylated ACT-213615 or ACT-451840 to serve as a competition control. This helps to identify non-specific binders.
-
Incubation with Probe: Incubate both the competitor-treated and untreated parasite cultures with ACT-460953.
-
UV Cross-linking: Expose the parasite cultures to UV light to activate the photo-reactive group on ACT-460953, leading to covalent cross-linking with interacting proteins.
-
Parasite Lysis: Lyse the infected red blood cells using saponin to release the parasites. Subsequently, lyse the parasites using an SDS-containing buffer to solubilize the proteins.
-
Affinity Purification: Incubate the parasite lysates with streptavidin-coated magnetic beads. The biotin tag on ACT-460953 will bind to the streptavidin, thus capturing the probe-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
Mass Spectrometry Analysis
Objective: To identify the proteins isolated through the affinity capture protocol.
Procedure:
-
Sample Preparation: The eluted proteins are typically separated by SDS-PAGE. Protein bands that are present in the sample incubated with ACT-460953 alone, but absent or significantly reduced in the competitor-treated sample, are excised. The proteins within the gel bands are then subjected to in-gel tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
Protein Identification: The fragmentation spectra are searched against a P. falciparum protein database to identify the amino acid sequences of the peptides and, subsequently, the proteins from which they originated. PfMDR1 was identified as a primary interacting partner through this methodology.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound appears to be the modulation of PfMDR1 function. While the complete downstream signaling cascade is still under investigation, the current understanding points to a direct interaction that likely disrupts the transporter's normal function, leading to parasite death. Resistance arises from mutations in PfMDR1 that presumably alter the binding of the drug or the conformational changes induced by binding.
Diagrams
Conclusion
The target identification studies for this compound have successfully pinpointed PfMDR1 as a critical molecular target. The use of advanced chemical proteomics techniques, such as photo-affinity labeling followed by mass spectrometry, has been instrumental in this discovery. The comprehensive quantitative data on the compound's activity underscores its potential as a next-generation antimalarial. Further research into the precise structural interactions between ACT-451840 and PfMDR1, as well as the downstream consequences of this interaction, will be crucial for optimizing its therapeutic use and combating the emergence of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chimia.ch [chimia.ch]
- 7. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-ACT-451840: A Technical Guide on its Activity Against Asexual and Sexual Stages of Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a novel antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth overview of the activity of this compound on both the asexual blood stages, which cause the clinical symptoms of malaria, and the sexual stages (gametocytes), which are responsible for transmission to mosquitoes. The document summarizes key quantitative data, details the experimental protocols used to assess its efficacy, and provides visualizations of the experimental workflows and the compound's proposed mechanism of action.
Data Presentation: In Vitro and In Vivo Activity of this compound
The efficacy of this compound has been evaluated across various stages of the Plasmodium life cycle. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parasite Stage | Assay | Strain | IC50 (nM) | Reference |
| Asexual Blood Stages | [³H]-Hypoxanthine Incorporation | NF54 (drug-sensitive) | 0.4 ± 0.0 | [1] |
| Male Gametocytes (Stage V) | Dual Gamete Formation Assay | NF54 | 5.89 ± 1.80 | [1] |
| Female Gametocytes (Stage V) | Dual Gamete Formation Assay | NF54 | >20,000 | [1] |
| Oocyst Development | Standard Membrane Feeding Assay | NF54 | 30 (23-39) | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Parasite Species | Mouse Model | Efficacy Endpoint | ED90 (mg/kg) | Reference |
| P. falciparum | Humanized scid mice | Survival | 3.7 (3.3-4.9) | [1] |
| P. berghei | NMRI mice | Survival | 13 (11-16) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Asexual Stage Activity: [³H]-Hypoxanthine Incorporation Assay
This assay measures the inhibition of parasite DNA synthesis as an indicator of parasite growth.
-
Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: this compound is serially diluted in culture medium.
-
Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and are added to 96-well plates containing the drug dilutions.
-
Incubation: Plates are incubated for a defined period (e.g., 48 hours) in a controlled atmosphere.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for a further 24 hours to allow for incorporation into newly synthesized parasite DNA.
-
Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Sexual Stage Activity: Dual Gamete Formation Assay
This assay assesses the viability of mature male and female gametocytes.
-
Gametocyte Culture: Mature stage V P. falciparum gametocytes are produced in vitro.
-
Compound Incubation: The gametocyte culture is incubated with various concentrations of this compound.
-
Gametogenesis Induction: Gametogenesis is induced by a temperature drop and an increase in pH to mimic the conditions in the mosquito midgut.
-
Male Gamete Formation (Exflagellation): The formation of motile male gametes (exflagellation centers) is observed and counted under a microscope.
-
Female Gamete Viability: The viability of female gametes is assessed by immunofluorescence staining for a female-specific surface marker (e.g., Pfs25).
-
Data Analysis: The IC50 for male gamete formation is determined from the dose-response curve of exflagellation center inhibition.
Oocyst Development Blockade: Standard Membrane Feeding Assay (SMFA)
This assay evaluates the transmission-blocking potential of a compound by assessing its effect on oocyst development in the mosquito midgut.
-
Gametocyte Preparation: A culture of mature P. falciparum gametocytes is prepared.
-
Compound Addition: this compound is added to the gametocyte culture either directly before feeding (direct mode) or after a 24-hour pre-incubation (indirect mode).
-
Mosquito Feeding: The gametocyte-drug mixture is fed to a cage of susceptible mosquitoes (e.g., Anopheles stephensi) through an artificial membrane feeding system.
-
Mosquito Maintenance: Fed mosquitoes are maintained in the insectary for 7-10 days to allow for oocyst development.
-
Midgut Dissection: The midguts of the mosquitoes are dissected.
-
Oocyst Counting: The number of oocysts on each midgut is counted under a microscope after staining (e.g., with mercurochrome).
-
Data Analysis: The percentage inhibition of oocyst intensity and prevalence is calculated by comparing the compound-treated groups to the control group. The IC50 for oocyst development blockade is then determined.
In Vivo Efficacy in Murine Models
These studies assess the therapeutic efficacy of the compound in a living organism.
-
Animal Models: Immunodeficient mice engrafted with human erythrocytes are used for P. falciparum studies, while standard mouse strains are used for rodent malaria parasites like P. berghei.
-
Infection: Mice are infected with a standardized number of parasites.
-
Drug Administration: this compound is administered to the mice, typically orally, at various doses.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears.
-
Efficacy Determination: The efficacy is determined based on the reduction in parasitemia and the survival of the treated mice compared to the untreated control group. The ED90 (the dose required to achieve 90% efficacy) is calculated.
Visualizations
Experimental Workflows
Proposed Mechanism of Action
The precise mechanism of action of this compound is still under investigation, however, studies have indicated an interaction with the P. falciparum multidrug resistance protein 1 (PfMDR1). PfMDR1 is a transporter protein located on the membrane of the parasite's digestive vacuole. It is thought to play a role in transporting various compounds, including antimalarial drugs, across this membrane. Mutations in the pfmdr1 gene have been associated with resistance to this compound, suggesting that the compound's activity is linked to the function of this transporter.
Conclusion
This compound is a promising antimalarial candidate with potent activity against both the disease-causing asexual stages and the transmission-competent sexual stages of P. falciparum. Its novel mechanism of action, likely involving the PfMDR1 transporter, makes it a valuable tool in the fight against drug-resistant malaria. Further research into its precise molecular interactions will be crucial for its continued development and for the design of next-generation antimalarials.
References
(Rac)-ACT-451840: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant Plasmodium falciparum
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts, creating an urgent need for novel antimalarial agents with different modes of action.[1][2][3][4] (Rac)-ACT-451840, a new chemical entity, has demonstrated potent activity against both sensitive and resistant strains of P. falciparum, positioning it as a promising candidate to address this challenge.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its efficacy against artemisinin-resistant malaria.
Quantitative Efficacy and Pharmacokinetic Data
This compound exhibits potent antimalarial activity across various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | P. falciparum Strain | Value | Reference |
| IC50 | NF54 (drug-sensitive) | 0.4 ± 0.0 nM | [1][2][3][4] |
| 7G8 (multidrug-resistant) | 0.3 nM | [8] | |
| Dd2 (multidrug-resistant) | 0.7 nM | [8] | |
| IC90 | NF54 (drug-sensitive) | 0.6 ± 0.0 nM | [3] |
| IC99 | NF54 (drug-sensitive) | 1.2 ± 0.0 nM | [3] |
| Parameter | Plasmodium Species | Model | Value | Reference |
| ED90 | P. falciparum | Murine model | 3.7 mg/kg (95% CI: 3.3-4.9 mg/kg) | [1][2][3] |
| ED90 | P. berghei | Murine model | 13 mg/kg (95% CI: 11-16 mg/kg) | [1][2][3] |
| Parameter | Condition | Value | Reference |
| Cmax (500 mg, single dose) | Fasted | 11.9 ng/mL | [5][7] |
| AUC0–∞ (500 mg, single dose) | Fasted | 100.6 ng·h/mL | [5][7] |
| Cmax (500 mg, single dose) | Fed | 150.5 ng/mL | [7] |
| AUC0–∞ (500 mg, single dose) | Fed | 1,408.1 ng·h/mL | [7] |
| Half-life (t1/2) | - | ~34 hours | [5] |
| Parasite Reduction Ratio (PRR) | - | >4 log per parasite cycle | [3][9] |
| Parasite Clearance Half-life | - | 7.7 hours (95% CI: 7.3-8.3) | [10] |
| Stage | Parameter | Value | Reference |
| Male Gamete Formation | IC50 | 5.89 ± 1.80 nM | [1][2][3][9] |
| Oocyst Development | IC50 | 30 nM (range: 23-39) | [1][2][3][9] |
Activity Against Artemisinin-Resistant Strains
A critical feature of ACT-451840 is its efficacy against artemisinin-resistant parasites. Mutations in the Kelch13 (K13) propeller domain are the primary molecular marker for artemisinin resistance.[11] Studies have shown that ACT-451840 is fully active against artemisinin-resistant strains, with the K13 propeller mutation C580Y conferring no cross-resistance in ring-stage survival assays (RSA).[2] This indicates a mechanism of action distinct from that of artemisinins.
Mechanism of Action and Signaling Pathways
While the precise molecular target of ACT-451840 is still under investigation, it is known to have a novel mode of action.[2][9][12] One proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8] Unlike artemisinins, which require activation by intraparasitic heme-iron to generate free radicals, ACT-451840's activity is independent of this pathway.[13]
Below is a conceptual diagram illustrating the proposed mechanism of action in relation to artemisinin resistance.
Caption: Proposed mechanism of ACT-451840 versus Artemisinin action.
Multi-stage Activity and Transmission Blocking
ACT-451840 demonstrates activity against multiple life cycle stages of P. falciparum. It is effective against all asexual blood stages (rings, trophozoites, and schizonts), similar to artemisinins.[7][14] Furthermore, it possesses gametocytocidal properties, potently preventing male gamete formation and blocking oocyst development in the mosquito vector.[1][2][3][9] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat malaria but also reduce its transmission.[1][2][3][4]
The following diagram illustrates the lifecycle of P. falciparum and the stages targeted by ACT-451840.
Caption: P. falciparum lifecycle stages targeted by ACT-451840.
Experimental Protocols
In Vitro Susceptibility Assays
The in vitro activity of ACT-451840 against P. falciparum is typically assessed using a [3H] hypoxanthine incorporation assay.[3]
-
Parasite Culture: P. falciparum strains (e.g., NF54, Dd2, 7G8) are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low oxygen environment (5% CO2, 5% O2, 90% N2).[15]
-
Drug Dilution: ACT-451840 is serially diluted and added to 96-well plates.
-
Assay: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Measurement: [3H] hypoxanthine is added for the final 24 hours of incubation. Parasite growth is determined by measuring the incorporation of [3H] hypoxanthine using a scintillation counter.
-
Analysis: IC50, IC90, and IC99 values are calculated by fitting the dose-response data to a sigmoidal curve.
The workflow for this assay is depicted below.
Caption: Workflow for the [3H] hypoxanthine incorporation assay.
In Vivo Efficacy in Murine Models
The in vivo efficacy of ACT-451840 is evaluated in murine models that permit infection with human and rodent malaria parasites.[1][2]
-
Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used for P. falciparum studies, while other mouse strains are used for P. berghei infections.
-
Infection: Mice are infected with parasites, and parasitemia is allowed to establish.
-
Treatment: ACT-451840 is administered orally once daily for a specified duration (e.g., 4 days), starting on a designated day post-infection.[16]
-
Monitoring: Parasitemia in peripheral blood is monitored daily by methods such as flow cytometry or Giemsa-stained blood smears.[3][16]
-
Endpoint: The primary endpoint is the reduction in parasitemia. The 90% effective dose (ED90) is calculated. Animal survival can also be used as a robust endpoint.[3]
Conclusion
This compound is a potent, fast-acting antimalarial with a novel mechanism of action that is effective against artemisinin-resistant P. falciparum. Its dual activity against both the asexual blood stages responsible for clinical disease and the sexual stages responsible for transmission makes it a highly promising candidate for future malaria combination therapies.[1][2][3][4] The data presented in this guide underscore its potential to become a valuable tool in the global effort to combat and ultimately eradicate malaria. Further clinical development is warranted to fully characterize its safety and efficacy profile in human populations.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]
- 5. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
(Rac)-ACT-451840: A Technical Overview of Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum.[1] As a key candidate in the fight against malaria, a thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development and potential clinical application. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on preclinical and early-phase clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in a first-in-human, single-ascending-dose study involving healthy male subjects.[2] This study revealed key insights into the drug's behavior in humans, particularly the significant impact of food on its bioavailability.
Human Pharmacokinetic Data
A single-ascending-dose study evaluated the pharmacokinetics of this compound at doses of 10, 50, 200, and 500 mg in the fasted state, and at 200 and 500 mg in the fed state.[2] The results demonstrated that plasma concentrations of ACT-451840 were low in the fasted state.[2] However, co-administration with food led to a substantial increase in exposure.[2][3]
At the highest dose of 500 mg, the peak drug concentration (Cmax) and the total drug exposure over time (AUC) were approximately 13- and 14-fold higher, respectively, in the fed state compared to the fasted state.[2] While food significantly increased absorption, it did not appear to affect the elimination half-life of the drug, which was approximately 34 hours at the 500 mg dose.[2]
Table 1: Geometric Mean Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Dose) [2]
| Dose (mg) | State | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) |
| 10 | Fasted | - | - | - | 3.6 |
| 50 | Fasted | - | - | - | 4.7 |
| 200 | Fasted | - | - | - | 28.2 |
| 500 | Fasted | 11.9 | 2.0 | 100.6 | 33.8 |
| 500 | Fed | 150.5 | 3.5 | 1408.1 | 31.8 (ratio of geometric mean fed vs. fasted was 0.94) |
Note: Cmax, Tmax, AUC0–∞, and t1/2 represent maximum plasma concentration, time to reach Cmax, area under the plasma concentration-time curve from time zero to infinity, and elimination half-life, respectively. Dashes indicate data not explicitly provided in the cited source for those specific dose levels in a comparable format.
Preclinical Pharmacokinetics and Pharmacodynamics
In preclinical studies, this compound has demonstrated efficacy in murine models of malaria.[3][4] In a P. falciparum mouse model, an oral quadruple-dose regimen of ACT-451840 resulted in a 90% effective dose (ED90) of 3.7 mg/kg.[4] In a P. berghei infected mouse model, cure was achieved at oral doses of 300 mg/kg over three consecutive days.[3]
Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to correlate drug exposure (AUC, Cmax, and time above a threshold concentration) with antimalarial activity and survival in these animal models.[4][5] This modeling has been instrumental in predicting the human efficacious exposure.[4][5]
Metabolism
The metabolism of this compound is a critical aspect of its disposition and is characterized by the formation of several metabolites, some of which are believed to be pharmacologically active.[2]
Metabolite Identification and Activity
The first-in-human study identified the presence of several potential metabolites of ACT-451840.[2] A key finding from this study was that plasma concentrations of antimalarial activity, as measured by an ex vivo bioassay with P. falciparum, were approximately four times higher than the plasma concentrations of the parent drug measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This discrepancy strongly suggests the presence of circulating metabolites that contribute to the overall antimalarial effect.[2][6]
While the specific structures and quantitative pharmacokinetic profiles of these metabolites have not been fully elucidated in publicly available literature, a proposed metabolic pathway has been described.
Proposed Metabolic Pathways
The metabolism of this compound in human plasma is thought to proceed through several key biotransformations. A visual representation of these proposed pathways is provided below.
Figure 1: A diagram illustrating the proposed metabolic pathways of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that form the basis of our current understanding of this compound's pharmacokinetics and metabolism.
First-in-Human Pharmacokinetic Study
This study was a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[2]
-
Study Design: Subjects were administered single oral doses of this compound or placebo. The doses escalated from 10 mg to 500 mg. The effect of food was assessed in the 200 mg and 500 mg dose cohorts.
-
Subjects: Healthy male volunteers were enrolled in the study.
-
Dosing and Sample Collection: The drug was administered orally. Serial blood samples were collected at predefined time points post-dose to characterize the pharmacokinetic profile.
-
Analytical Methods: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, the total antimalarial activity in plasma was assessed using an ex vivo bioassay with a chloroquine-resistant strain of P. falciparum.
Figure 2: Workflow of the first-in-human pharmacokinetic study of this compound.
Preclinical Efficacy Studies
The in vivo efficacy of this compound was evaluated in established mouse models of malaria.[4]
-
Animal Models: NOD-scid IL2Rγnull mice engrafted with human erythrocytes and infected with P. falciparum were used. Studies were also conducted in mice infected with the rodent parasite P. berghei.
-
Dosing: The compound was administered orally, typically in a multi-dose regimen.
-
Efficacy Endpoints: Efficacy was assessed by monitoring parasitemia in peripheral blood. In some models, survival was a key endpoint.
-
Pharmacokinetic Sampling: Blood samples were collected from satellite groups of animals to determine the plasma concentrations of ACT-451840.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by a significant food effect, with substantially increased exposure when administered with a meal. The long half-life of the parent compound is a favorable attribute for a potential antimalarial therapy. The presence of circulating, active metabolites is a key feature of its disposition and likely contributes significantly to its overall efficacy. Further studies to fully characterize the structure and pharmacokinetic profiles of these metabolites, as well as a comprehensive human ADME study, would provide a more complete understanding of the disposition of this compound and further guide its clinical development.
References
- 1. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
(Rac)-ACT-451840: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ACT-451840 is a potent, orally active antimalarial compound that has demonstrated significant efficacy against both sensitive and resistant strains of Plasmodium falciparum. As a promising clinical candidate, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data and standardized methodologies for characterizing the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols and data presentation formats essential for its preclinical and clinical development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Understanding the solubility of this compound in various media is essential for developing oral dosage forms and for its use in in vitro and in vivo research.
Aqueous Solubility
Aqueous solubility is a key parameter influencing the absorption of an orally administered drug. The Biopharmaceutics Classification System (BCS) uses aqueous solubility over a pH range to classify drug substances.
Table 1: Representative Aqueous Solubility of this compound
| pH | Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| 1.2 | Simulated Gastric Fluid (SGF) | 37 ± 0.5 | Data not available | Shake-Flask |
| 4.5 | Acetate Buffer | 37 ± 0.5 | Data not available | Shake-Flask |
| 6.8 | Simulated Intestinal Fluid (SIF) | 37 ± 0.5 | Data not available | Shake-Flask |
| 7.4 | Phosphate Buffer | 37 ± 0.5 | Data not available | Shake-Flask |
Note: The data in this table is representative and intended to illustrate the format for presenting aqueous solubility results. Actual experimental data for this compound is not publicly available.
Solubility in Organic Solvents
Solubility in organic solvents is important for purification, salt formation, and the development of analytical methods.
Table 2: Representative Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | ≥ 2.08[1] |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
| Acetone | 25 | Data not available |
Note: The data in this table is representative and intended to illustrate the format for presenting organic solvent solubility results. Actual experimental data for this compound is not publicly available, with the exception of the DMSO solubility provided by a commercial supplier.
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is crucial for determining storage conditions, re-test periods, and shelf-life.
Solid-State Stability
Solid-state stability studies are performed to evaluate the thermal and photolytic stability of the drug substance.
Table 3: Representative Solid-State Stability of this compound (Forced Degradation)
| Condition | Duration | Observations | Assay (%) | Total Degradants (%) |
| 80°C | 7 days | Data not available | Data not available | Data not available |
| 40°C / 75% RH | 14 days | Data not available | Data not available | Data not available |
| High-Intensity Light (ICH Q1B) | 11 days | Data not available | Data not available | Data not available |
Note: The data in this table is representative and intended to illustrate the format for presenting solid-state stability results. Actual experimental data for this compound is not publicly available.
Solution Stability
Solution stability studies are essential for developing liquid formulations and for defining the conditions for in vitro assays.
Table 4: Representative Solution Stability of this compound
| Solvent/Buffer | pH | Temperature (°C) | Duration | Assay (%) | Total Degradants (%) |
| SGF | 1.2 | 25 | 24 hours | Data not available | Data not available |
| SIF | 6.8 | 25 | 24 hours | Data not available | Data not available |
| Water | 7.0 | 25 | 24 hours | Data not available | Data not available |
| 0.1 N HCl | 1.0 | 80 | 8 hours | Data not available | Data not available |
| 0.1 N NaOH | 13.0 | 80 | 8 hours | Data not available | Data not available |
| 3% H₂O₂ | - | 25 | 24 hours | Data not available | Data not available |
Note: The data in this table is representative and intended to illustrate the format for presenting solution stability results. Actual experimental data for this compound is not publicly available.
Experimental Protocols
The following are detailed methodologies for conducting the key experiments to determine the solubility and stability of this compound, based on established regulatory guidelines.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in aqueous media at different pH values.
-
Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8, as well as a phosphate buffer at pH 7.4.
-
Sample Preparation: Add an excess amount of this compound to each buffer in sealed, clear glass vials. The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker bath at 37 ± 0.5°C. Agitate the samples for a predetermined period (e.g., 24 or 48 hours) until equilibrium is reached. Preliminary studies should be conducted to determine the time to reach equilibrium.
-
Sample Analysis: After equilibration, visually inspect for the presence of undissolved solids. Centrifuge or filter the samples to separate the solid phase. The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the supernatant at the end of the experiment.
Stability Indicating Method Development and Forced Degradation Studies
This protocol describes the process for developing a stability-indicating analytical method and conducting forced degradation studies to identify potential degradation products and pathways.
-
Method Development: Develop a specific, sensitive, and accurate HPLC method capable of separating this compound from its potential degradation products.
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl at an elevated temperature (e.g., 80°C).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH at an elevated temperature (e.g., 80°C).
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using the developed HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that the chromatographic peak of this compound is free from any co-eluting degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Aqueous Solubility Determination.
Logical Flow for Stability Indicating Method Development
Caption: Development of a Stability Indicating Method.
Conclusion
The successful development of this compound as a novel antimalarial agent is contingent upon a comprehensive understanding of its physicochemical properties. This technical guide has outlined the critical importance of solubility and stability data and has provided standardized protocols for their determination. While specific experimental data for this compound remains limited in the public domain, the methodologies and data presentation formats described herein provide a robust framework for researchers and drug development professionals to generate and evaluate the necessary information to advance this promising therapeutic candidate. The generation of such data will be instrumental in guiding formulation strategies, ensuring product quality and stability, and ultimately, in delivering a safe and effective treatment for malaria.
References
Methodological & Application
Application Notes and Protocols for (Rac)-ACT-451840 Murine Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of (Rac)-ACT-451840, a potent antimalarial candidate with a novel mechanism of action, using murine models. The protocols are designed to guide researchers in assessing the in vivo efficacy of ACT-451840 against both rodent and human malaria parasites.
Introduction
This compound is a phenylalanine-based compound that has demonstrated significant activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including asexual and sexual stages. Its novel mechanism of action makes it a promising candidate for combating drug-resistant malaria. Preclinical in vivo assessment is a critical step in the development of new antimalarial drugs, and murine models are indispensable tools for these evaluations.[1][2] This document outlines the experimental design for two key murine models: the Plasmodium berghei-infected mouse model and the Plasmodium falciparum-infected humanized mouse model.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for ACT-451840, providing a baseline for expected outcomes in experimental settings.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parasite Strain | IC50 (nM) | IC90 (nM) | Notes |
| NF54 (drug-sensitive) | 0.4 ± 0.0 | 0.6 ± 0.0 | Active against drug-sensitive strains. |
| K1 (chloroquine-resistant) | 0.3 | Not Reported | Active against chloroquine-resistant strains.[3] |
| Cam3.IIC580Y (artemisinin-resistant) | Not specified, but no cross-resistance observed. | Not specified | Fully active against artemisinin-resistant strains.[4] |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Murine Model | Parasite | ED90 (mg/kg) | Key Findings |
| Standard Mouse Model | P. berghei | 13 (95% CI: 11–16) | Demonstrates efficacy against rodent malaria parasites.[4] |
| Humanized SCID Mouse Model | P. falciparum | 3.7 (95% CI: 3.3–4.9) | Confirms potent activity against the primary human malaria parasite.[3][4] |
Table 3: Activity of ACT-451840 against Sexual Stages of P. falciparum
| Assay | IC50 (nM) | Key Findings |
| Male Gamete Formation (Exflagellation) | 5.89 ± 1.80 | Potently prevents male gamete formation.[4] |
| Oocyst Development in Mosquitoes | 30 (range: 23–39) | Dose-dependently blocks parasite transmission to mosquitoes.[4] |
Experimental Protocols
Plasmodium berghei Murine Model: 4-Day Suppressive Test
This standard in vivo assay, also known as Peters' 4-day suppressive test, is used to evaluate the schizonticidal activity of a compound against the blood stages of P. berghei in mice.[5][6]
Materials:
-
6-8 week old female Swiss Webster or BALB/c mice (18-22 g)
-
Plasmodium berghei ANKA strain (chloroquine-sensitive)
-
Donor mouse with a parasitemia of 20-30%
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope slides
-
Phosphate-buffered saline (PBS) or normal saline
-
Syringes and needles for injection (intraperitoneal or oral gavage)
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising P. berghei infection (20-30% parasitemia) via cardiac puncture or tail bleeding.
-
Dilute the parasitized blood in PBS or normal saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the iRBC suspension.
-
-
Drug Administration:
-
Randomly divide the infected mice into groups of 5.
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Positive Control): Administer chloroquine at a standard effective dose (e.g., 10 mg/kg).
-
Groups 3-n (Test Groups): Administer this compound at various doses (e.g., 3, 10, 30, 100 mg/kg) to determine the dose-response relationship.
-
Administer the first dose 2-4 hours post-infection (Day 0).
-
Continue daily administrations for the next three consecutive days (Day 1, 2, and 3). The route of administration can be oral (p.o.) or intraperitoneal (i.p.).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each treated group relative to the vehicle control group using the following formula:
-
The ED50 and ED90 values (the doses that suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.
-
Monitor the survival of the mice daily for up to 30 days. Mice that are aparasitemic on day 30 are considered cured.[6]
-
Plasmodium falciparum Humanized Murine Model
This model utilizes immunodeficient mice engrafted with human red blood cells (huRBCs) to support the growth of the human malaria parasite, P. falciparum. This allows for the direct in vivo assessment of a compound's efficacy against the clinically relevant parasite species.[2][7]
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull)
-
Human red blood cells (Type O, malaria-negative)
-
Plasmodium falciparum strain (e.g., NF54)
-
This compound
-
Vehicle
-
Chloroquine (positive control)
-
Giemsa stain
-
Flow cytometer (optional, for monitoring human RBC engraftment)
Procedure:
-
Humanization of Mice:
-
Engraft immunodeficient mice with human red blood cells. This can be achieved through repeated i.p. or intravenous (i.v.) injections of huRBCs.
-
The level of human chimerism can be monitored by flow cytometry. A stable engraftment of >40% huRBCs is generally required.
-
-
Parasite Infection:
-
Infect the humanized mice with P. falciparum-infected huRBCs (e.g., 20 x 10^6 iRBCs) via i.v. injection.
-
Allow the infection to establish for 3-4 days, monitoring the rise in parasitemia.
-
-
Drug Treatment:
-
Once a stable, rising parasitemia is established (e.g., 1-2%), randomize the mice into treatment groups.
-
Administer the vehicle, positive control (chloroquine), and this compound at various doses as described in the P. berghei protocol.
-
Treatment is typically administered daily for 4 days.
-
-
Efficacy Assessment:
-
Monitor parasitemia daily by Giemsa-stained blood smears.
-
Calculate the percent suppression of parasitemia as described previously.
-
Determine the parasite clearance rate and time to recrudescence.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of ACT-451840.
Logical Relationship of Efficacy Assessment
Caption: Logical flow of ACT-451840 efficacy evaluation.
Hypothesized Mechanism of Action Pathway
As the precise molecular target of ACT-451840 is not yet fully elucidated, this diagram represents a high-level overview of its known effects on the parasite life cycle, which is consistent with a novel mechanism of action.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
Application Notes and Protocols for (Rac)-ACT-451840 Dosing in Murine Models
These application notes provide a comprehensive guide for researchers and scientists on the dosing recommendations for the novel antimalarial compound (Rac)-ACT-451840 in mice. The protocols are based on preclinical studies investigating the compound's efficacy and pharmacokinetics.
Core Applications
This compound has demonstrated potent activity against various life cycle stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to current artemisinin-based therapies.[1][2][3] In murine models, it has shown a rapid onset of action and efficacy in reducing parasitemia.[1][4] These notes are intended for drug development professionals and researchers working on novel antimalarial therapies.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound administered orally to mice.
Table 1: Pharmacokinetic Parameters of this compound in Healthy NMRI Mice [5]
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng/mL*h) |
| 10 | 2.5 | 415 ± 20% | 1,780 ± 18% |
| 100 | 6 | 3,910 ± 20% | 32,900 ± 36% |
| 300 | Not Specified | Not Specified | Not Specified |
Data are presented as mean ± standard deviation for a group of four mice.
Table 2: In Vivo Efficacy of this compound in Murine Malaria Models [2][3]
| Mouse Model | Parasite Strain | Dosing Regimen | ED90 (mg/kg) [95% CI] |
| Humanized SCID Mice | P. falciparum NF54 | Quadruple-dose, once daily | 3.7 [3.3–4.9] |
| - | P. falciparum | Not Specified | 3.7 |
| NMRI Mice | P. berghei | Triple-dose, once daily | 13 [11–16] |
ED90: 90% effective dose. CI: Confidence Interval.
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to mice.
Protocol 1: Assessment of In Vivo Efficacy in a P. falciparum Humanized Mouse Model
This protocol is adapted from studies evaluating the therapeutic efficacy of ACT-451840 against human malaria parasites in an in vivo setting.[1][6]
1. Animal Model:
-
Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, engrafted with human erythrocytes.[7][8]
2. Parasite Infection:
-
Infect the humanized mice with P. falciparum infected erythrocytes. A common strain used is NF54.[2][6]
-
An inoculum of 30 x 106 infected erythrocytes per mouse can be administered intravenously to achieve a consistent level of parasitemia.[8]
3. Drug Formulation and Administration:
-
Formulate this compound as a solution in corn oil for oral administration.[5]
-
Prepare different dose concentrations to determine the dose-response relationship.
4. Dosing Regimen:
-
Initiate treatment on Day 3 post-infection.
-
Administer the compound orally once daily for four consecutive days.[1][6]
-
Include a vehicle control group (corn oil only) and a positive control group (e.g., chloroquine at its known ED90).[6]
5. Monitoring Parasitemia:
-
Collect peripheral blood samples daily from Day 3 to Day 7 post-infection.
-
Measure parasitemia using flow cytometry or microscopic examination of Giemsa-stained blood smears.[5]
6. Data Analysis:
-
Calculate the 90% effective dose (ED90) by analyzing the reduction in parasitemia in treated groups compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study in Healthy Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of ACT-451840 in healthy mice.[1][5]
1. Animal Model:
2. Drug Formulation and Administration:
-
Formulate this compound in corn oil.[5]
-
Administer single oral doses of 10, 100, and 300 mg/kg body weight.[1]
3. Sample Collection:
-
Collect blood samples at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to characterize the absorption, distribution, metabolism, and excretion of the compound.[5]
4. Bioanalysis:
-
Analyze the plasma concentrations of ACT-451840 using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
-
From the plasma concentration-time data, calculate key pharmacokinetic parameters including:
-
Tmax: Time to reach the maximum observed plasma concentration.
-
Cmax: Maximum observed plasma concentration.
-
AUC: Area under the concentration-time curve.[5]
-
Visualizations
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing the in vivo efficacy of this compound in a humanized mouse model of malaria.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
Preparing (Rac)-ACT-451840 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (Rac)-ACT-451840, a potent antimalarial compound, for in vivo studies. The information compiled is based on preclinical data and established formulation strategies for poorly soluble compounds, aiming to guide researchers in designing robust and reproducible experiments.
Physicochemical Properties and Solubility
Table 1: Summary of this compound In Vivo Formulation Components
| Vehicle Component | Purpose | Route of Administration | Reference |
| Corn oil | Vehicle for suspension/solution | Oral (gavage) | [1][2] |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | Oral, Intraperitoneal | [3] |
| Polyethylene glycol 300 (PEG300) | Co-solvent | Oral, Intraperitoneal | [3] |
| Tween-80 | Surfactant/Emulsifier | Oral, Intraperitoneal | [3] |
| Saline (0.9% NaCl) | Diluent | Oral, Intraperitoneal | [3] |
| 20% SBE-β-CD in Saline | Solubilizer for suspension | Oral, Intraperitoneal | [3] |
Experimental Protocols for In Vivo Formulations
Two primary formulation strategies have been successfully employed for in vivo studies with ACT-451840 in murine models of malaria. The choice of formulation will depend on the desired route of administration and the intended dose concentration.
Protocol 1: Corn Oil-Based Formulation for Oral Administration
This is a straightforward method for preparing a suspension or solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Pipettes and sterile tips
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of corn oil to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
For higher concentrations or if the compound does not readily suspend, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the formulation to ensure homogeneity before each administration.
Note: In some studies, ACT-451840 was dissolved or suspended in corn oil for oral administration at doses of 10, 100, and 300 mg/kg.[1][2]
Protocol 2: Multi-Component Solution/Suspension for Oral or Intraperitoneal Administration
This protocol yields a clear solution or a fine suspension suitable for both oral and intraperitoneal routes. This formulation is particularly useful when higher bioavailability or parenteral administration is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.[3]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly by vortexing. A suggested ratio is 1 part DMSO stock to 4 parts PEG300.[3]
-
Add Tween-80 to the mixture and vortex until uniform. A suggested ratio is 0.5 parts Tween-80 to the initial DMSO stock volume.[3]
-
Slowly add saline to the mixture while vortexing to reach the final desired volume. A suggested ratio is 4.5 parts saline to the initial DMSO stock volume.[3]
-
The final composition of this vehicle is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
This protocol should yield a clear solution of at least 2.08 mg/mL.[3]
Note: For a suspended solution, a stock solution in DMSO can be added to 20% SBE-β-CD in saline.[3]
In Vivo Dosing and Efficacy
This compound has demonstrated potent antimalarial activity in murine models against both Plasmodium berghei and P. falciparum.
Table 2: Reported In Vivo Efficacy of ACT-451840
| Parameter | Value | Species | Model | Reference |
| ED90 | 13 mg/kg | P. berghei | Murine | [4] |
| ED90 | 3.7 mg/kg | P. falciparum | Murine | [4] |
| Curative Dose | 3 x 300 mg/kg | P. berghei | Murine | [4] |
| Significant Effect | 10 - 60 mg/kg | Not specified | Murine | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a multi-component solution of this compound for in vivo studies.
Caption: Workflow for preparing a multi-component dosing solution of this compound.
Signaling Pathway
The exact molecular target and signaling pathway of ACT-451840 is still under investigation, and it is described as having a novel mechanism of action.[6] However, its effect on the parasite life cycle has been characterized. The following diagram provides a simplified representation of its activity against different stages of the Plasmodium falciparum life cycle.
Caption: Simplified diagram of ACT-451840's inhibitory effects on the malaria parasite life cycle.
Stability and Storage
Stock solutions of ACT-451840 in DMSO are reported to be stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[3] It is recommended to prepare fresh dosing formulations for each experiment to ensure consistency and avoid potential degradation. Formulations should be stored protected from light and at a controlled temperature (e.g., 4°C) for short periods before administration.
Safety Precautions
This compound is a potent investigational drug. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling and preparation of formulations. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive review of the primary literature and institutional safety guidelines. Researchers should exercise their professional judgment and adapt these protocols as necessary for their specific experimental needs.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-ACT-451840 in Malaria Transmission-Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-ACT-451840 is a promising antimalarial compound with potent activity against multiple life-cycle stages of Plasmodium falciparum, including those responsible for transmission from human to mosquito. These application notes provide a comprehensive overview of its use in studying malaria transmission-blocking, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Discovered through a phenotypic screen, ACT-451840 belongs to a series of phenylalanine-based compounds and exhibits a novel mechanism of action.[1][2] Its dual activity against both the asexual blood stages responsible for clinical symptoms and the sexual gametocyte stages that mediate transmission makes it a significant candidate for malaria control and elimination strategies.[3] Preclinical studies have demonstrated its ability to prevent the formation of male gametes and to block the development of oocysts in the mosquito midgut.[3][4][5]
Data Presentation: In Vitro Activity of ACT-451840
The following table summarizes the quantitative data on the in vitro efficacy of ACT-451840 against various stages of Plasmodium falciparum.
| Parameter | Strain/Assay | IC50 Value | Reference |
| Asexual Stage Inhibition | P. falciparum NF54 (drug-sensitive) | 0.4 nM (± 0.0 nM SD) | [3][6] |
| Male Gamete Formation Inhibition | Exflagellation Assay | 5.89 nM (± 1.80 nM SD) | [3][4][5] |
| Oocyst Development Blockade | Standard Membrane Feeding Assay | 30 nM (range: 23-39 nM) | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of ACT-451840 and other potential transmission-blocking compounds.
1. P. falciparum Asexual Stage In Vitro Drug Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II)
-
96-well microplates
-
Test compound (ACT-451840) and control drugs (e.g., artemisinin)
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Plate reader for fluorescence measurement
-
-
Procedure:
-
Prepare serial dilutions of ACT-451840 in complete culture medium.
-
Synchronize the P. falciparum culture to the ring stage.
-
Adjust the parasitemia to ~0.5% and hematocrit to 2.5% in complete culture medium.
-
Dispense the parasite culture into the 96-well plates.
-
Add the diluted compound to the wells. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
2. Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA is the gold standard for evaluating the effect of a compound on the transmission of Plasmodium parasites to mosquitoes.[7][8][9]
-
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles mosquitoes (e.g., Anopheles stephensi)
-
Membrane feeding apparatus with water-jacketed glass feeders
-
Parafilm® or natural membrane
-
Human serum and erythrocytes
-
Test compound (ACT-451840)
-
Mercurochrome or other staining solution
-
Microscope
-
-
Procedure:
-
Gametocyte Culture Preparation: Culture P. falciparum to produce mature Stage V gametocytes.
-
Compound Incubation: Add serial dilutions of ACT-451840 to the gametocyte culture and incubate for a defined period (e.g., 24-48 hours).
-
Mosquito Preparation: Starve female Anopheles mosquitoes for at least 4 hours prior to feeding.
-
Membrane Feeding:
-
Prepare the infectious blood meal by mixing the treated gametocyte culture with human serum and erythrocytes.
-
Load the blood meal into the membrane feeders maintained at 37°C.
-
Allow the mosquitoes to feed on the blood meal through the membrane for 30-60 minutes in the dark.
-
-
Post-Feeding Maintenance: Separate the fed mosquitoes and maintain them on a sugar solution at an appropriate temperature and humidity (e.g., 26-28°C and 80% humidity) for 7-10 days.[10]
-
Oocyst Counting:
-
Dissect the midguts of the mosquitoes in a drop of mercurochrome or PBS.[10]
-
Stain the midguts to visualize the oocysts.
-
Count the number of oocysts per midgut under a microscope.
-
-
Data Analysis: Determine the effect of the compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection compared to the control group.
-
Visualizations
Experimental Workflow for SMFA
Caption: Workflow of the Standard Membrane Feeding Assay (SMFA).
Logical Flow of Transmission-Blocking Drug Discovery
Caption: Drug discovery pipeline for transmission-blocking agents.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 9. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 10. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (Rac)-ACT-451840
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a potent antimalarial compound with a novel mechanism of action, showing activity against various stages of Plasmodium falciparum, including resistant strains. Accurate and precise quantification of ACT-451840 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development. These application notes provide detailed protocols for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique. Additionally, insights into the compound's mechanism of action are presented.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, including its in vitro antiplasmodial activity and in vivo pharmacokinetic properties in rats.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parameter | Value (nM) | Reference Strain |
| IC₅₀ | 0.3 | 7G8 |
| IC₅₀ | 0.7 | Dd2 |
| IC₅₀ | 0.6 | NF54 |
IC₅₀ (50% inhibitory concentration) values indicate the concentration of ACT-451840 required to inhibit the growth of the parasite by 50%.
Table 2: In Vivo Pharmacokinetic Parameters of ACT-451840 in Rats
| Parameter | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| ACT-451840 | Oral | 10 | 288 | 0.5 | 1270 | 2.3 |
| ACT-451840 | Intravenous | 1 | - | - | 291 | 2.3 |
Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a representative method for the quantification of this compound in plasma. It is based on established bioanalytical methods for similar small molecule antimalarials and should be validated in the user's laboratory.
1. Objective: To quantify the concentration of this compound in plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma (human, rat, etc., as required)
-
Microcentrifuge tubes
-
Pipettes and tips
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
3. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Spike control plasma with known concentrations of ACT-451840 to prepare calibration standards and QCs.
-
Pipette 50 µL of plasma (standards, QCs, or unknown samples) into the labeled microcentrifuge tubes.
-
Add 150 µL of ACN containing the internal standard to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Representative):
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm, or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted - to be optimized ):
-
ACT-451840: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z [fragment]⁺
-
Internal Standard: To be determined based on the selected IS.
-
Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of ACT-451840 into the mass spectrometer. The molecular weight of ACT-451840 is approximately 896.1 g/mol . The protonated molecule [M+H]⁺ would be around m/z 897.1. Fragmentation of the molecule will yield specific product ions that should be selected for quantification and qualification.
-
5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.
-
Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within-run and between-run precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: Consistent and reproducible extraction recovery of the analyte and IS.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Proposed Signaling Pathway
The proposed mechanism of action of ACT-451840 involves the inhibition of the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter located on the membrane of the parasite's digestive vacuole.
Caption: Proposed mechanism of action of this compound via PfMDR1 inhibition.
Application Notes and Protocols for (Rac)-ACT-451840
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sterile filtration and storage of (Rac)-ACT-451840, a potent antimalarial compound. The information is intended to guide researchers in preparing this compound for various experimental applications, ensuring solution sterility and stability.
Physicochemical Properties and Solubility
This compound is an orally active compound effective against sensitive and resistant strains of Plasmodium falciparum.[1] It targets all asexual blood stages of the parasite and demonstrates a rapid onset of action.[1] For experimental use, it is crucial to understand its solubility and appropriate solvent systems.
Table 1: Solubility and Formulation of this compound
| Solvent/Vehicle | Achievable Concentration | Formulation Type | Recommended Use |
| DMSO | ≥20.8 mg/mL (stock solution) | Clear Solution | In vitro assays, preparation of further dilutions |
| Corn Oil | Not specified, used for in vivo dosing | Solution or Suspension | In vivo oral administration[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.08 mg/mL | Clear Solution | In vivo administration (use with caution for long-term dosing)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Suspended Solution | In vivo oral and intraperitoneal injection[1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes or calibrated micropipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM or 20.8 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided.
-
Aliquot the stock solution into sterile, amber glass vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots as recommended in the storage section.
Sterile Filtration of this compound DMSO Stock Solution
For cell-based assays and other applications requiring a sterile solution, the DMSO stock solution must be filter sterilized.
Materials:
-
This compound stock solution in 100% DMSO
-
Sterile syringe
-
Sterile syringe filter, 0.22 µm pore size, with a DMSO-compatible membrane (e.g., PTFE or nylon)[3][4]
-
Sterile, amber collection vials
Procedure:
-
Draw the this compound DMSO stock solution into a sterile syringe.
-
Securely attach a sterile 0.22 µm PTFE or nylon syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a sterile, amber collection vial. Apply gentle and steady pressure to the syringe plunger.
-
Cap the vial tightly and label it appropriately with the compound name, concentration, solvent, and date of preparation.
-
Store the sterile-filtered stock solution under the recommended conditions.
Preparation of this compound Formulation in Corn Oil for In Vivo Studies
This protocol provides guidance on preparing this compound in corn oil for oral administration in animal models. Note that due to the viscosity of corn oil, sterile filtration can be challenging. Aseptic techniques should be strictly followed throughout the preparation process.
Materials:
-
This compound powder
-
Sterile corn oil
-
Sterile glass vial
-
Magnetic stirrer and stir bar or sonicator
-
For filtration (optional): Sterile syringe, sterile syringe filter with a hydrophobic membrane (e.g., 0.2 or 0.45 µm PTFE or PVDF)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), add the required amount of this compound powder to a sterile glass vial.
-
Add the calculated volume of sterile corn oil to the vial.
-
Mix thoroughly using a sterile magnetic stir bar or by sonication until a homogenous solution or fine suspension is achieved.
-
If filtration is required and feasible, draw the formulation into a sterile syringe and pass it through a sterile, hydrophobic syringe filter (PTFE or PVDF). Be aware that high pressure may be needed, and filter clogging can occur. Using a larger pore size (0.45 µm) may be necessary.
-
The formulation should be prepared fresh before each use.
Storage and Stability
Proper storage of this compound solutions is critical to maintain their chemical integrity and biological activity.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| DMSO Stock Solution | -80°C | Up to 6 months[1] | Store in amber, airtight vials to protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month[1] | Suitable for short-term storage. |
| Formulations for In Vivo Use | Prepare Fresh | N/A | It is recommended to prepare these formulations immediately before administration. |
Mechanism of Action Overview
This compound has a novel, yet not fully elucidated, mechanism of action.[2][5] It is known to be active against multiple life-cycle stages of the Plasmodium parasite, which is crucial for its antimalarial efficacy.[6]
The diagram above illustrates the stages of the malaria parasite's life cycle that are inhibited by this compound. The compound's dual activity against both the asexual blood stages (responsible for clinical symptoms) and the sexual stages (responsible for transmission to mosquitoes) makes it a promising drug candidate.[6]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
Application Notes and Protocols for Cell Viability Assays with (Rac)-ACT-451840
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a potent, orally active antimalarial compound with a novel mechanism of action.[1][2] It demonstrates rapid and potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual and sexual stages, as well as against Plasmodium vivax.[3][4] Notably, it is effective against both drug-sensitive and drug-resistant strains of P. falciparum.[3] The fast onset of action and high potency of this compound make it a promising candidate for the development of new antimalarial therapies.[3][4]
These application notes provide detailed protocols for assessing the in vitro cell viability and growth inhibition of P. falciparum in the presence of this compound. The primary method described is the well-established [³H]-hypoxanthine incorporation assay, which was used in the initial characterization of the compound.[3] Additionally, alternative non-radioactive methods, such as the SYBR Green I-based fluorescence assay, are presented for laboratories where the use of radioisotopes is not feasible.
Data Presentation
The following tables summarize the in vitro activity of ACT-451840 against various P. falciparum strains and life cycle stages.
Table 1: In Vitro Asexual Blood Stage Activity of ACT-451840 against P. falciparum [3]
| Parasite Strain | Resistance Profile | IC₅₀ (nM) [± SD] | IC₉₀ (nM) [± SD] | IC₉₉ (nM) [± SD] |
| NF54 | Drug-Sensitive | 0.4 [± 0.0] | 0.6 [± 0.0] | 1.2 [± 0.0] |
| K1 | Chloroquine, Pyrimethamine, Proguanil Resistant | 0.3 [± 0.1] | 0.6 [± 0.1] | 1.2 [± 0.2] |
| W2 | Chloroquine, Pyrimethamine, Cycloguanil, Quinine Resistant | 0.5 [± 0.1] | 0.9 [± 0.2] | 1.8 [± 0.4] |
| TM90-C2B | Artemisinin Resistant | 0.3 [± 0.1] | 0.5 [± 0.1] | 0.9 [± 0.1] |
Data from [³H]-hypoxanthine incorporation assay.
Table 2: In Vitro Activity of ACT-451840 against P. falciparum Gametocytes and Oocyst Development [3][4]
| Life Cycle Stage | Assay | IC₅₀ (nM) [± SD/Range] |
| Male Gamete Formation | Exflagellation Assay | 5.89 [± 1.80] |
| Oocyst Development (in mosquitoes) | Membrane Feeding Assay | 30 [23-39] |
Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action of ACT-451840 are still under investigation, though it is known to be novel.[1][2] It exhibits a rapid onset of action against all asexual blood stages of the parasite, a characteristic similar to artemisinin derivatives.[5] The compound's efficacy against both drug-sensitive and resistant strains suggests it acts on a target that is not affected by current resistance mechanisms.
Caption: Effect of this compound on the asexual blood stages of P. falciparum.
Experimental Protocols
Preparation of this compound Stock Solutions
It is crucial to properly dissolve this compound to ensure accurate and reproducible results.
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[5]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For in vivo studies, a suggested protocol for a clear solution involves adding 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing, and finally adding 450 μL of saline.[5] For in vitro assays, serial dilutions from the DMSO stock in culture medium are appropriate.
-
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Protocol 1: [³H]-Hypoxanthine Incorporation Assay for P. falciparum Viability
This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of proliferation.
Caption: Workflow of the [³H]-hypoxanthine incorporation assay.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum or Albumax I)
-
This compound stock solution in DMSO
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum. Synchronize the parasites to the ring stage. Adjust the parasitemia to approximately 0.5% and the hematocrit to 2% in complete culture medium.
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include appropriate controls (no drug and solvent control).
-
Incubation with Drug: Add 100 µL of the parasite suspension to each well of the pre-dosed plate. Incubate the plate for 24 hours at 37°C in a humidified chamber with the gas mixture.[6][7]
-
Addition of [³H]-Hypoxanthine: After the initial 24-hour incubation, add 0.1 µCi of [³H]-hypoxanthine to each well.[8]
-
Second Incubation: Incubate the plate for an additional 24 hours under the same conditions.[8]
-
Cell Lysis: Freeze the plate at -20°C or -80°C for at least one hour to lyse the red blood cells.[9]
-
Harvesting and Scintillation Counting: Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits parasite growth by 50% (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: SYBR Green I-Based Fluorescence Assay
This is a non-radioactive alternative that measures parasite DNA content.[10][11][12]
Caption: Workflow of the SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum culture
-
Complete culture medium
-
This compound stock solution in DMSO
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Drug Incubation: Follow steps 1-3 as in the [³H]-hypoxanthine incorporation assay, but incubate for a total of 72 hours.[12]
-
Cell Lysis and Staining: After the 72-hour incubation, add 100 µL of SYBR Green I lysis buffer to each well.[12]
-
Incubation: Incubate the plate at room temperature in the dark for 1 to 24 hours.[12]
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
Data Analysis: Calculate the IC₅₀ values as described for the radioactive assay.
Alternative Protocols
For laboratories seeking other non-radioactive methods, an ELISA-based assay detecting P. falciparum histidine-rich protein 2 (HRP-2) is a viable option and has shown comparable results to the [³H]-hypoxanthine incorporation assay for determining parasite killing rates.[13][14] This method relies on the quantification of a parasite-specific protein and avoids the potential for interference from DNA-binding compounds that can occur with the SYBR Green I assay.[15]
Troubleshooting
-
High background in [³H]-hypoxanthine assay: Ensure complete cell lysis by optimizing the freeze-thaw step. Incomplete washing during harvesting can also contribute to high background.
-
Low signal in SYBR Green I assay: Check the concentration of SYBR Green I in the lysis buffer. Ensure that the fluorescence plate reader settings are optimal for the dye.
-
Inconsistent IC₅₀ values: Ensure accurate serial dilutions of the compound. Maintain consistent parasite density and synchronization across experiments. Verify the stability of the compound in the culture medium over the incubation period.
-
Precipitation of this compound: If precipitation is observed at higher concentrations, adjust the starting concentration of the DMSO stock solution or the dilution scheme. The final DMSO concentration in the culture should typically be below 0.5% to avoid solvent toxicity.
By following these detailed protocols and considering the provided data, researchers can effectively evaluate the in vitro efficacy of this compound and other antimalarial compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mmv.org [mmv.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. iddo.org [iddo.org]
- 13. malariaworld.org [malariaworld.org]
- 14. Quantification of Plasmodium falciparum HRP-2 as an alternative method to [3H]hypoxanthine incorporation to measure the parasite reduction ratio in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. webs.iiitd.edu.in [webs.iiitd.edu.in]
(Rac)-ACT-451840: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ACT-451840 is a potent, orally active antimalarial compound identified through phenotypic screening.[1][2] It has demonstrated significant activity against both sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3] This compound targets all asexual blood stages of the parasite and exhibits a rapid onset of action, similar to artemisinin derivatives.[3] Notably, ACT-451840 was developed as a promising candidate to address the growing concern of resistance to existing antimalarial therapies.[2] Its novel and yet-to-be-fully-elucidated mechanism of action makes it a valuable tool for malaria research and a potential cornerstone for future therapeutic strategies.[1][2]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) and preclinical evaluation, including detailed protocols for key in vitro and in vivo assays.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against various Plasmodium species and life cycle stages.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parameter | Strain | Value | Reference |
| IC50 | P. falciparum NF54 (drug-sensitive) | 0.4 nM (± 0.0 nM) | [4][5][6][7] |
| IC90 | P. falciparum NF54 (drug-sensitive) | 0.6 nM (± 0.0 nM) | [7] |
| IC99 | P. falciparum NF54 (drug-sensitive) | 1.2 nM (± 0.0 nM) | [7] |
| IC50 | Male Gamete Formation (P. falciparum) | 5.89 nM (± 1.80 nM) | [4][5][6][8] |
| IC50 | Oocyst Development (in mosquito) | 30 nM (range: 23-39 nM) | [4][5][6][8] |
Table 2: Ex Vivo and In Vivo Efficacy of ACT-451840
| Assay | Parasite Species | Model | Parameter | Value | Reference |
| Ex Vivo | P. berghei | - | IC50 | 13.5 nM | [8] |
| In Vivo | P. falciparum | Murine Model | ED90 | 3.7 mg/kg (95% CI: 3.3-4.9 mg/kg) | [4][5][6][7] |
| In Vivo | P. berghei | Murine Model | ED90 | 13 mg/kg (95% CI: 11-16 mg/kg) | [4][5][6][7] |
Mechanism of Action and Signaling Pathway
The precise molecular target and signaling pathway of ACT-451840 remain under investigation, a common characteristic of compounds identified through phenotypic rather than target-based screening.[1][2] This approach allows for the discovery of compounds with novel mechanisms of action that may overcome existing drug resistance. While the specific pathway is not yet elucidated, it has been noted that this class of compounds may interact with the P. falciparum multidrug resistance protein-1 (PfMDR1).[6] The discovery of ACT-451840 originated from a high-throughput phenotypic screen of a diverse chemical library.
Phenotypic screening workflow for the discovery of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound.
High-Throughput Screening for Antimalarial Activity: [³H]-Hypoxanthine Incorporation Assay
This assay is considered the "gold standard" for measuring the activity of antimalarial compounds against the intraerythrocytic stages of P. falciparum.[1][8][9] It has been adapted for high-throughput screening in a 384-well format.[8][10]
Objective: To quantify the inhibition of P. falciparum growth in red blood cells by test compounds.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI 1640 with Albumax)
-
[³H]-Hypoxanthine
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Scintillation counter
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in the appropriate medium and dispense into 384-well plates. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a suspension of infected RBCs at a defined parasitemia and hematocrit in complete culture medium.
-
Incubation: Add the parasite suspension to the compound-containing plates. Incubate the plates for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the parasite nucleic acids.
-
Scintillation Counting: Transfer the lysate to a scintillation plate and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Determine the concentration at which each compound inhibits 50% of parasite growth (IC50) by fitting the data to a dose-response curve.
Workflow for the [³H]-Hypoxanthine Incorporation HTS Assay.
In Vivo Efficacy Assessment: P. berghei Mouse Model
This protocol describes the 4-day suppressive test, a standard method for evaluating the in vivo antimalarial efficacy of test compounds in a murine model.
Objective: To determine the in vivo efficacy of this compound in suppressing P. berghei infection in mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female Swiss Webster or NMRI mice (25-30g)
-
Test compound (this compound) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Positive control (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Infect mice intraperitoneally with approximately 1 x 10⁵ P. berghei-parasitized red blood cells.
-
Grouping: Randomly assign mice to control and treatment groups (typically 5 mice per group).
-
Treatment: Two hours post-infection (Day 0), begin treatment with the test compound, vehicle, or positive control. Administer treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percentage of parasite growth suppression for each treatment group compared to the vehicle control group. Determine the effective dose that suppresses parasitemia by 90% (ED90).
Workflow for the In Vivo P. berghei 4-Day Suppressive Test.
Conclusion
This compound is a valuable chemical probe for the study of novel antimalarial mechanisms and a promising scaffold for the development of new therapeutics. The protocols outlined in these application notes provide a framework for the high-throughput screening and preclinical evaluation of this and other novel antimalarial compounds. The use of phenotypic screening, as exemplified by the discovery of ACT-451840, continues to be a critical strategy in the fight against malaria, offering a path to identify first-in-class drugs that can circumvent existing resistance mechanisms.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Plasmodium falciparum growth assay for malaria drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of (Rac)-ACT-451840 in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the preclinical assessment of (Rac)-ACT-451840 in combination with other antimalarial agents. The protocols outlined below are intended to guide researchers in the systematic evaluation of drug interactions, from in vitro synergy testing to in vivo efficacy studies.
Introduction to this compound
This compound is a novel antimalarial candidate with a unique mechanism of action, identified through phenotypic screening.[1][2] It belongs to a series of phenylalanine-based compounds.[1][2] Preclinical studies have demonstrated its potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual and sexual stages, as well as against P. vivax.[3] Notably, ACT-451840 exhibits rapid parasite killing kinetics, similar to artemisinins, and is active against artemisinin-resistant strains.[3] These characteristics make it a promising candidate for combination therapy, potentially as a replacement for the artemisinin component in Artemisinin-based Combination Therapies (ACTs).[3] The dual action of ACT-451840 against both asexual and sexual stages of P. falciparum suggests it could also possess transmission-blocking properties.[3]
Rationale for Combination Therapy
The primary goals of employing combination therapy for malaria are to enhance therapeutic efficacy, delay the emergence of drug resistance, and broaden the spectrum of activity against different parasite life cycle stages. An ideal partner drug for ACT-451840 would have a complementary mechanism of action and a different pharmacokinetic profile, such as a longer half-life, to clear residual parasites after the initial rapid killing by ACT-451840.
Data Presentation: In Vitro and In Vivo Activity of ACT-451840
The following tables summarize the known preclinical activity of ACT-451840. This data serves as a baseline for designing combination studies.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parameter | P. falciparum NF54 (drug-sensitive) |
| IC50 (nM) | 0.4 ± 0.0 |
| IC90 (nM) | 0.6 ± 0.0 |
| IC99 (nM) | 1.2 ± 0.0 |
| Gametocyte (male) IC50 (nM) | 5.89 ± 1.80 |
| Oocyst Development IC50 (nM) | 30 (range: 23-39) |
Data sourced from preclinical characterization studies.[3]
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Murine Model | ED90 (mg/kg) | 95% Confidence Interval |
| P. falciparum (SCID mice) | 3.7 | 3.3 - 4.9 |
| P. berghei | 13 | 11 - 16 |
ED90 (Effective Dose 90%) is the dose required to suppress parasite growth by 90%. Data from preclinical assessments.[3]
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in combination with other antimalarials.
In Vitro Synergy Testing: Fixed-Ratio Isobologram Method
This protocol is designed to determine the nature of the interaction between ACT-451840 and a partner drug (e.g., lumefantrine, piperaquine, amodiaquine) in vitro. The interaction can be synergistic, additive, or antagonistic.
Objective: To quantify the interaction between ACT-451840 and a partner antimalarial using the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
P. falciparum culture (drug-sensitive, e.g., 3D7, and drug-resistant, e.g., K1, Dd2 strains)
-
Complete malaria culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
This compound and partner drug stock solutions
-
96-well microtiter plates
-
SYBR Green I or [³H]-hypoxanthine
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
Procedure:
-
Determine the IC50 of each drug individually:
-
Prepare serial dilutions of ACT-451840 and the partner drug in separate 96-well plates.
-
Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.
-
Incubate for 72 hours.
-
Measure parasite growth using a SYBR Green I-based fluorescence assay or [³H]-hypoxanthine incorporation.
-
Calculate the IC50 value for each drug from the dose-response curves.
-
-
Set up the combination assay (Fixed-Ratio Method):
-
Prepare stock solutions of ACT-451840 and the partner drug at concentrations of 4x their respective IC50s.
-
In a 96-well plate, create fixed-ratio mixtures of the two drugs (e.g., 10:0, 9:1, 7:3, 5:5, 3:7, 1:9, 0:10).
-
Perform serial dilutions of these mixtures.
-
Add synchronized parasites as described in step 1.
-
Incubate for 72 hours and measure parasite growth.
-
-
Data Analysis and Interpretation:
-
Calculate the IC50 for each drug in the combination (IC50mix).
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC_A = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FIC_B = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
Calculate the FIC Index (ΣFIC): ΣFIC = FIC_A + FIC_B
-
Interpretation of ΣFIC:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive
-
ΣFIC > 1.0: Antagonism
-
-
Table 3: Example Data Table for In Vitro Synergy Analysis
| Drug Combination | Ratio (ACT-451840:Partner) | IC50 ACT-451840 (nM) | IC50 Partner Drug (nM) | FIC ACT-451840 | FIC Partner Drug | ΣFIC | Interaction |
| ACT-451840 alone | 1:0 | 0.4 | - | 1 | - | - | - |
| Partner Drug alone | 0:1 | - | 10 | - | 1 | - | - |
| Combination | 3:1 | 0.1 | 2.5 | 0.25 | 0.25 | 0.5 | Synergy |
| Combination | 1:1 | 0.15 | 3.75 | 0.375 | 0.375 | 0.75 | Additive |
| Combination | 1:3 | 0.2 | 7.5 | 0.5 | 0.75 | 1.25 | Antagonism |
In Vivo Efficacy in a Murine Model: 4-Day Suppressive Test
This protocol assesses the in vivo efficacy of ACT-451840 in combination with a partner drug in a rodent malaria model.
Objective: To determine if the combination of ACT-451840 and a partner drug improves parasite clearance and survival in infected mice compared to monotherapy.
Materials:
-
Plasmodium berghei ANKA strain
-
NMRI or BALB/c mice (female, 6-8 weeks old)
-
This compound and partner drug formulations for oral or parenteral administration
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection:
-
Infect mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.
-
-
Treatment:
-
Randomly assign mice to treatment groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: ACT-451840 alone (at its ED50 or a suboptimal dose)
-
Group 3: Partner drug alone (at its ED50 or a suboptimal dose)
-
Group 4: ACT-451840 + Partner drug combination
-
-
Administer treatment once daily for 4 consecutive days, starting 2-4 hours post-infection.
-
-
Monitoring:
-
On day 4 post-infection, collect thin blood smears from the tail vein.
-
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Monitor mice daily for survival for at least 30 days.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group.
-
Determine the percent suppression of parasitemia relative to the vehicle control group.
-
Plot survival curves (Kaplan-Meier) and compare survival rates between groups.
-
An enhanced reduction in parasitemia and/or a significant increase in survival in the combination group compared to the monotherapy groups indicates a beneficial interaction.
-
Table 4: Example Data Table for In Vivo Combination Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | Percent Suppression (%) | Mean Survival Time (days) |
| Vehicle Control | - | 35 | 0 | 8 |
| ACT-451840 | 2 | 17.5 | 50 | 15 |
| Partner Drug | 5 | 21 | 40 | 12 |
| Combination | 2 + 5 | 3.5 | 90 | >30 (cured) |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Workflow for assessing ACT-451840 combinations.
Caption: Conceptual isobologram for drug synergy.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as part of a novel antimalarial combination therapy. Its rapid parasite killing and activity against resistant strains make it an attractive partner for a long-acting antimalarial. The protocols provided here offer a standardized approach to identifying the most effective and synergistic combinations. Further studies should focus on elucidating the precise molecular target of ACT-451840, which will further inform rational drug combination design and help to anticipate and mitigate potential resistance mechanisms. The ultimate goal is the development of a new, highly effective, and durable treatment to combat the global threat of malaria.
References
Troubleshooting & Optimization
Technical Support Center: (Rac)-ACT-451840
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with (Rac)-ACT-451840 and may encounter solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of ACT-451840, a potent antimalarial compound.[1][2] It has demonstrated significant activity against various stages of the Plasmodium parasite, including both sensitive and resistant strains.[3][4][5][6] The compound has a novel mechanism of action and is being investigated for its potential in malaria treatment.[1][7]
Q2: Is this compound soluble in DMSO?
Yes, this compound is soluble in DMSO. Commercial suppliers offer pre-dissolved solutions of ACT-451840 in DMSO, typically at a concentration of 10 mM, indicating that this is an achievable concentration for experimental stock solutions.[8]
Q3: Why is my this compound not dissolving in DMSO?
Several factors can contribute to difficulty in dissolving this compound in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air.[9][10] Water contamination can significantly decrease the solubility of many organic compounds.
-
Suboptimal Temperature: The dissolution of compounds can be temperature-dependent.
-
Insufficient Agitation: Inadequate mixing may result in the compound not fully dissolving.
-
High Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of the compound in DMSO under your specific conditions.
Q4: What is the recommended procedure for preparing a this compound stock solution in DMSO?
To prepare a stock solution, it is recommended to use anhydrous DMSO and to aid dissolution through sonication and gentle warming. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, please follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Compound forms a suspension or precipitate. | Moisture in DMSO | Use a fresh, sealed bottle of anhydrous DMSO. Equilibrate both the compound and the solvent to room temperature before opening to minimize condensation. |
| Insufficient mixing | Vortex the solution for several minutes. If particles are still visible, proceed to sonication. | |
| Temperature is too low | Gently warm the solution in a water bath (e.g., 37°C) for a short period (10-15 minutes). Avoid excessive heat to prevent compound degradation. | |
| Solution is cloudy after initial dissolution. | Supersaturation | The concentration may be too high. Try preparing a more dilute solution. If a higher concentration is necessary, the use of co-solvents may be required for specific applications, though this should be validated for your experimental system. |
| Precipitate forms when adding to aqueous media. | Poor aqueous solubility | Minimize the volume of DMSO in the final aqueous solution (typically <0.5%). Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to aid dissolution.[11]
-
Gentle Heating (Optional): If the compound is not fully dissolved after sonication, place the tube in a 37°C water bath for 10 minutes.[10]
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[8]
Data Presentation
While specific solubility data for this compound in DMSO is not publicly available, the following table summarizes the in vitro and in vivo efficacy of ACT-451840, which required its dissolution for testing.
| Parameter | Value | Organism/Model |
| IC50 (in vitro) | 0.4 nM | P. falciparum NF54 strain[5][6][12][13] |
| IC50 (in vitro) | 5.89 nM | Male gamete formation (P. falciparum)[12] |
| IC50 (in vitro) | 30 nM | Oocyst development in mosquitoes[4][12] |
| ED90 (in vivo) | 3.7 mg/kg | P. falciparum in a murine model[4][5][12] |
| ED90 (in vivo) | 13 mg/kg | P. berghei in a murine model[12][14] |
Visualizations
Experimental Workflow for Solubilizing this compound in DMSO
Caption: A step-by-step workflow for the proper dissolution of this compound in DMSO.
Troubleshooting Logic for Solubility Issues
Caption: A logical diagram for troubleshooting common solubility problems with this compound.
References
- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]
- 7. chimia.ch [chimia.ch]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (Rac)-ACT-451840 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (Rac)-ACT-451840 in in vitro antimalarial assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active antimalarial compound.[1][2] It belongs to a series of phenylalanine-based compounds and exhibits a novel mechanism of action that is not yet fully elucidated.[3][4] ACT-451840 is known to target all asexual blood stages of the Plasmodium falciparum parasite, demonstrating a rapid onset of action similar to artemisinin derivatives.[1][2]
Q2: What is a good starting concentration range for my in vitro assay?
Based on published data, a broad concentration range spanning several orders of magnitude is recommended for initial dose-response experiments. A starting point could be from 0.1 nM to 1000 nM. The 50% inhibitory concentration (IC50) against the drug-sensitive P. falciparum NF54 strain has been reported to be as low as 0.4 nM.[1][5][6]
Q3: What are the essential controls to include when testing ACT-451840?
To ensure the validity of your experimental results, the following controls are crucial:
-
Vehicle Control: Treat parasites with the same concentration of the solvent (e.g., DMSO) used to dissolve ACT-451840. This accounts for any potential solvent-induced effects.
-
Untreated Control: Parasites that are not exposed to either ACT-451840 or the vehicle, providing a baseline for normal parasite growth.
-
Positive Control: A known antimalarial drug with a well-characterized mechanism of action (e.g., artesunate, chloroquine). This confirms that the assay is performing as expected.
-
Negative Control (Optional): A structurally similar but inactive compound, if available, can help identify potential off-target effects.
Q4: How should I prepare and store ACT-451840 stock solutions?
For optimal stability and reproducibility, follow these guidelines:
-
Solubility: Determine the most suitable solvent for ACT-451840. While DMSO is commonly used for small molecule inhibitors, it is essential to ensure complete solubilization.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the final solvent concentration in your culture media (typically <0.1%).
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored at -80°C, the stock solution is reported to be stable for up to 6 months.[1]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro assays with ACT-451840.
Issue 1: No observed antimalarial effect, even at high concentrations.
| Possible Cause | Recommended Action |
| Compound Degradation | Confirm the integrity of your ACT-451840 stock. If possible, verify its identity and purity using analytical methods like mass spectrometry or HPLC. |
| Solubility Issues | Visually inspect your stock solution and the final dilution in the culture medium for any signs of precipitation. The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration. |
| Assay Protocol Error | Review your experimental protocol for any potential errors in calculations, dilutions, or incubation times. Ensure that the parasite culture is healthy and in the appropriate growth stage. |
| Cell Permeability | Although ACT-451840 is known to be orally active, poor permeability in your specific in vitro model could be a factor. This is less likely given its known profile but can be considered. |
Issue 2: High variability and poor reproducibility between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture | Standardize your parasite culture conditions, including passage number, parasitemia level, and media composition. Variations in the physiological state of the parasites can significantly impact their response to the compound. |
| Compound Instability | Prepare fresh dilutions of ACT-451840 from a new aliquot for each experiment. The compound may be unstable in the culture medium over long incubation periods. |
| Assay Variability | Ensure all experimental parameters, such as incubation times, reagent concentrations, and measurement techniques, are consistent across all experiments. |
Issue 3: Significant cytotoxicity observed in host cells (if applicable).
| Possible Cause | Recommended Action |
| Off-Target Effects | Perform a standard cytotoxicity assay (e.g., MTT or Neutral Red uptake assay) on a relevant mammalian cell line to determine the 50% cytotoxic concentration (CC50). This will help differentiate between specific antimalarial activity and general cytotoxicity. |
| High Vehicle Concentration | Conduct a dose-response experiment with the vehicle (e.g., DMSO) alone to rule out solvent-induced toxicity. The final DMSO concentration should ideally be below 0.1%. |
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of ACT-451840 against various Plasmodium species.
Table 1: In Vitro Activity of ACT-451840 against Plasmodium falciparum
| Strain | IC50 (nM) | IC90 (nM) | IC99 (nM) | Notes |
| NF54 (drug-sensitive) | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 | Mean of ≥ 3 experiments.[6] |
| Clinical Isolates | 2.5 (median) | - | - | Range: 0.9–9.0 nM, n=27.[6] |
Table 2: In Vitro and Ex Vivo Activity of ACT-451840 against Other Plasmodium Species
| Species | Assay Type | IC50 (nM) | Notes |
| P. vivax | Ex vivo | 3.0 (median) | Range: 0.5–16.8 nM, n=34.[6] |
| P. berghei | Ex vivo | 13.5 | Murine malaria parasite.[1] |
Table 3: Activity of ACT-451840 against Sexual Stages of P. falciparum
| Activity | IC50 (nM) | Notes |
| Male Gamete Formation | 5.89 ± 1.80 | - |
| Oocyst Development | 30 (range: 23-39) | - |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)
This protocol is a standard method for assessing the in vitro antimalarial activity of compounds.[6][7]
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., NF54 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax I.[7]
-
Compound Preparation: Prepare a stock solution of ACT-451840 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add the diluted compound to a 96-well microtiter plate. Include vehicle, untreated, and positive controls.
-
Parasite Addition: Add synchronized ring-stage parasites to each well at a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 48 hours in a gassed chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
[³H]-Hypoxanthine Labeling: After 48 hours, add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the general cytotoxicity of a compound against a mammalian cell line.[1]
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of ACT-451840 to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the cells for a period relevant to your antimalarial assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability and calculate the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Workflow for optimizing ACT-451840 concentration.
Caption: Effects of ACT-451840 on the Plasmodium life cycle.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmiweb.com [pharmiweb.com]
- 6. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-ACT-451840 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-ACT-451840. Our aim is to help you achieve consistent and reliable results in your experiments by addressing common challenges and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active antimalarial compound. It has demonstrated activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including both asexual and sexual stages[1][2][3]. While its precise molecular target is still under investigation, it is known to have a novel mechanism of action, distinct from existing antimalarial drugs[4][5]. It exhibits a rapid onset of action and is effective against drug-resistant parasite strains[3][6].
Q2: What is the significance of "(Rac)" in the compound's name?
A2: The designation "(Rac)" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). For ACT-451840, the S-enantiomer is significantly more active against Plasmodium falciparum than the R-enantiomer[4]. Therefore, variations in the enantiomeric composition of the supplied compound could potentially lead to differences in observed potency.
Q3: What are the reported in vitro potency values for ACT-451840?
A3: ACT-451840 has shown low nanomolar activity against the drug-sensitive P. falciparum NF54 strain, with a 50% inhibition concentration (IC50) of approximately 0.4 nM[3][6].
Q4: Is ACT-451840 active against different parasite life cycle stages?
A4: Yes, ACT-451840 has demonstrated broad activity against multiple life cycle stages of P. falciparum. It is active against all asexual blood stages, prevents male gamete formation from the gametocyte stage, and blocks oocyst development in mosquitoes[1][3].
Troubleshooting Guide
Issue 1: High Variability in In Vitro IC50 Values
Inconsistent IC50 values for this compound in in vitro antiplasmodial assays can be a significant source of frustration. The table below outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure complete solubilization of the compound in DMSO for the stock solution. Prepare fresh serial dilutions for each experiment. Observe for any precipitation in the stock solution or in the final assay wells. |
| Inconsistent Assay Protocols | Standardize the in vitro assay protocol across all experiments. Key parameters to control include parasite strain and developmental stage, hematocrit, incubation time, and the specific readout method (e.g., [3H]-hypoxanthine incorporation, SYBR Green I). Antimalarial drug screening is known to have variability across different laboratories[1][2]. |
| Variability in Racemic Mixture | If possible, verify the enantiomeric composition of your this compound batch. The S-enantiomer is significantly more potent[4]. Inconsistent ratios of enantiomers between batches can lead to potency variations. |
| Serum Protein Binding | The presence and concentration of serum or serum albumin (like Albumax) in the culture medium can affect the free concentration of the compound. Standardize the serum concentration in your assays to ensure comparability of results. |
| Compound Stability | Prepare fresh stock solutions and dilutions. While specific stability data for ACT-451840 in solution is not widely published, general best practice is to avoid repeated freeze-thaw cycles and to store stock solutions at -20°C or -80°C. |
Issue 2: Inconsistent Efficacy in In Vivo Murine Models
Variability in the in vivo efficacy of this compound can arise from several factors related to compound administration and the animal model.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation and Administration | This compound has been formulated in corn oil for oral gavage in mice[3]. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Inconsistent dosing due to poor formulation can lead to variable exposure. |
| "Food Effect" on Pharmacokinetics | The absorption and bioavailability of ACT-451840 can be significantly influenced by the presence of food[7]. To minimize variability, standardize the feeding schedule of the animals relative to the time of drug administration (e.g., fasted or fed state). |
| Variability in Animal Models | Differences in mouse strains, age, and overall health can impact drug metabolism and parasite infection kinetics. Use a consistent and well-characterized murine malaria model for all efficacy studies. |
| Metabolism of the Compound | The pharmacokinetic profile of ACT-451840 can be influenced by host metabolism. Be aware that metabolites may also contribute to the overall antimalarial activity[7]. |
Data Presentation
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Parasite Strain | Assay | IC50 (nM) | Reference |
| NF54 (drug-sensitive) | [3H]-hypoxanthine incorporation | 0.4 ± 0.0 | [3][6] |
| - | Male gamete formation | 5.89 ± 1.80 | [3] |
| - | Oocyst development blocking | 30 (range: 23-39) | [3] |
Table 2: In Vivo Efficacy of ACT-451840
| Parasite | Animal Model | Endpoint | Effective Dose (ED90) | Reference |
| P. falciparum | Murine | 90% efficacy | 3.7 mg/kg (95% CI: 3.3-4.9) | [3] |
| P. berghei | Murine | 90% efficacy | 13 mg/kg (95% CI: 11-16) | [3] |
Experimental Protocols & Visualizations
In Vitro Antiplasmodial Activity Assay ([3H]-hypoxanthine incorporation)
This protocol is a generalized representation based on common methodologies cited in the literature[3].
Caption: Workflow for in vitro antiplasmodial activity assay.
Troubleshooting Logic for Inconsistent In Vitro Results
This diagram illustrates a logical approach to troubleshooting variability in in vitro experiments.
Caption: Troubleshooting flowchart for inconsistent in vitro data.
Signaling Pathway (Hypothetical Downstream Effects)
As the direct target of ACT-451840 is unknown, this diagram represents a generalized pathway of how a potent antimalarial compound leads to parasite death, which is a plausible scenario for ACT-451840's rapid action.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: (Rac)-ACT-451840 Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-ACT-451840. The information provided is designed to help anticipate and address potential degradation and stability issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintaining the integrity of this compound. For stock solutions, the following storage conditions are recommended[1]:
| Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is strongly advised to prepare fresh working solutions for in vivo experiments on the day of use[1]. Long-term storage of diluted solutions at room temperature should be avoided to minimize potential degradation[2].
Q2: I am observing variable results in my in vitro assays. Could this be related to compound instability?
A2: Yes, variability in in vitro assay results can be a sign of compound degradation. This compound contains an acrylamide moiety, which can act as a Michael acceptor and react with nucleophiles present in your assay medium (e.g., thiols like glutathione or cysteine)[3][4][5]. It is recommended to minimize the pre-incubation time of the compound in the assay medium before adding cells or the target protein.
Q3: Are there any known formulation challenges with this compound?
A3: In preclinical studies, this compound has been formulated in corn oil for oral administration[6]. The development of a lipid-based formulation has been suggested as a future step, which may indicate efforts to improve solubility and/or stability in aqueous environments[6]. When preparing your own formulations, it is crucial to assess the compound's stability in the chosen vehicle under your experimental conditions.
Q4: What are the potential degradation pathways for this compound based on its chemical structure?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, its chemical structure suggests potential areas of instability:
-
Acrylamide Moiety: This group is susceptible to nucleophilic attack (Michael addition), which can lead to the formation of adducts with various biological and chemical nucleophiles[3][4][5].
-
Piperazine Ring: Piperazine and its derivatives can be prone to oxidative degradation[7][8]. Studies on synthetic piperazines have shown that they can degrade in biological matrices like whole blood, with storage at room temperature being particularly detrimental[2].
-
Amide Bonds: Like all amide-containing compounds, this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally less of a concern under typical physiological pH. A precursor to a related compound was noted to decompose under acidic conditions (HCl in dioxane) during synthesis[9].
Troubleshooting Guides
Issue 1: Inconsistent Potency or Activity in Cellular Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in culture medium | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.2. Minimize the time the compound is in the culture medium before the experiment begins.3. Perform a time-course experiment to assess the stability of the compound in your specific culture medium. | The acrylamide and piperazine moieties may be unstable in aqueous, nucleophile-rich environments like cell culture media. |
| Adsorption to labware | 1. Use low-adhesion plasticware.2. Pre-treat pipette tips by aspirating and dispensing the solution a few times before transferring. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. |
| Reaction with media components | 1. If your medium contains high concentrations of thiols (e.g., from serum or supplements), consider using a serum-free medium for the initial compound incubation if experimentally feasible. | The acrylamide moiety can react with nucleophilic components in the medium. |
Issue 2: Poor or Inconsistent Bioavailability in Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in formulation vehicle | 1. Analyze the concentration of this compound in the formulation vehicle over the duration of the experiment.2. Prepare fresh formulations for each dosing group. | The compound may not be stable in the chosen vehicle at the experimental temperature. |
| Metabolic instability | 1. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.2. Analyze plasma samples for the presence of metabolites using LC-MS/MS. | The compound may be rapidly metabolized in vivo. |
| Poor solubility | 1. Assess the solubility of this compound in the intended formulation vehicle.2. Consider alternative formulation strategies, such as lipid-based formulations, to improve solubility. | Low solubility can lead to poor absorption and variable exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and the conditions that lead to the degradation of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Degradation: Incubate the solid compound and a solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC-UV or LC-MS/MS, to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Stability Assessment in Biological Matrix
Objective: To evaluate the stability of this compound in a relevant biological matrix (e.g., plasma, blood).
Methodology:
-
Spike Matrix: Spike the biological matrix with a known concentration of this compound.
-
Incubation: Incubate the samples at relevant temperatures (e.g., room temperature, 37°C).
-
Time Points: Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Preparation: Immediately process the samples to stop further degradation (e.g., protein precipitation with cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point[6].
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. chimia.ch [chimia.ch]
Technical Support Center: (Rac)-ACT-451840 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the antimalarial compound (Rac)-ACT-451840. The focus is on improving its oral bioavailability in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Low or Variable Oral Bioavailability in Rodent Models
| Potential Cause | Troubleshooting/Recommendation |
| Poor aqueous solubility | This compound is a lipophilic compound, suggesting it likely has low aqueous solubility. For preclinical studies in mice, it has been formulated as a solution or suspension in corn oil[1][2]. Consider using lipid-based formulations, which have been shown to mimic the positive food effect observed in humans during dog pharmacokinetic studies[1]. Alternative solubilization strategies for poorly soluble drugs that could be explored include solid dispersions and cyclodextrin complexation[3][4][5]. A suggested formulation for in vivo studies involves a vehicle of DMSO, PEG300, Tween-80, and saline[6]. |
| Inadequate formulation | Ensure the compound is fully dissolved or homogeneously suspended in the vehicle prior to each administration. For suspensions, consistent particle size is crucial for uniform absorption. |
| First-pass metabolism | The extent of first-pass metabolism in different animal species for ACT-451840 has not been detailed in the available literature. If significant metabolism is suspected, consider conducting in vitro metabolism studies using liver microsomes from the animal model to understand the metabolic pathways[7][8][9]. |
| Efflux by transporters | It is currently unknown if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp). If efflux is a concern, consider in vitro studies using Caco-2 cells to assess its permeability and potential for P-gp mediated transport[10][11][12]. |
| Animal model specific factors | Different strains and species of rodents can exhibit variations in drug absorption and metabolism. Ensure consistency in the animal model used (e.g., NMRI mice were used in several reported studies)[1][2]. |
Issue 2: Difficulty in Formulating this compound for Oral Dosing
| Potential Cause | Troubleshooting/Recommendation |
| Compound precipitation in aqueous vehicles | Due to its lipophilic nature, this compound will likely precipitate in simple aqueous vehicles. Avoid using water or saline alone. |
| Instability in formulation | Assess the stability of your formulation over the duration of your experiment. If the compound degrades, this will impact the effective dose administered. |
| High dose volume required | If the required dose is high and the compound's solubility in a particular vehicle is low, this can lead to large dosing volumes which may not be well-tolerated by the animals. Explore alternative vehicles or formulation technologies that can achieve a higher concentration of the drug. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: Published preclinical studies have successfully used a solution or suspension of this compound in corn oil for oral gavage in NMRI mice[1][2]. For a clear solution, a vehicle containing DMSO, PEG300, Tween-80, and saline has also been suggested[6].
Q2: Is there a known food effect on the bioavailability of this compound?
A2: Yes, a food effect has been observed in humans. This effect was mimicked in fasted dogs by using lipid-based formulations, suggesting that co-administration with food or the use of lipid-based vehicles can enhance the bioavailability of ACT-451840[1].
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A3: The BCS class of this compound has not been explicitly stated in the reviewed literature. However, based on its lipophilic nature and the formulation strategies employed (lipid-based vehicles), it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q4: Are there any known drug-transporter interactions for this compound?
A4: There is no specific information available from the reviewed search results to confirm if this compound is a substrate or inhibitor of common drug transporters like P-glycoprotein.
Q5: What are the known pharmacokinetic parameters of ACT-451840 in mice?
A5: Pharmacokinetic studies in female NMRI mice following oral gavage have been reported. The table below summarizes the reported data.
Data Presentation
Table 1: Pharmacokinetic Parameters of ACT-451840 in Female NMRI Mice (Vehicle: Corn Oil)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 10 | 415 | 1,780 |
| 100 | 3,910 | 32,900 |
| 300 | 7,010 | 60,900 |
Data from composite pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage in Mice
Materials:
-
This compound powder
-
Corn oil (vehicle)
-
Balance
-
Spatula
-
Appropriate size glass vial
-
Vortex mixer or sonicator
-
Oral gavage needles
-
Syringes
Procedure:
-
Calculate the required amount of this compound and corn oil based on the desired dose concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder and transfer it to the glass vial.
-
Add the calculated volume of corn oil to the vial.
-
Vortex the mixture vigorously or sonicate until the compound is either fully dissolved or a homogeneous suspension is formed. Visual inspection is critical.
-
If a suspension is formed, ensure it is re-suspended by vortexing immediately before each animal is dosed to guarantee dose uniformity.
-
Administer the formulation to the mice via oral gavage using an appropriate gavage needle and syringe.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animal Model:
-
Female NMRI mice have been used in published studies[1].
Formulation:
-
Prepare this compound in the desired vehicle (e.g., corn oil) at the target concentrations.
Procedure:
-
Fast the animals overnight prior to dosing, if required by the study design.
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from a subset of animals at each time point (composite profiling)[1].
-
Process the blood samples to obtain plasma or serum.
-
Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS[1].
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the concentration-time data.
Visualizations
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of phenoxypropoxybiguanide analogues in human liver microsomes to potent antimalarial dihydrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Potential P-gp Substrates: Main Aspects to Choose the Adequate Permeability Model for Assessing Gastrointestinal Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (Rac)-ACT-451840 in cell culture
Welcome to the technical support center for (Rac)-ACT-451840. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for ACT-451840?
A1: ACT-451840 is a potent antimalarial compound.[1][2] While its efficacy against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax is well-documented, its precise molecular target and mechanism of action are still under investigation.[1][2][3] It is believed to operate via a novel mechanism, distinct from existing antimalarial drugs.[3]
Q2: Has the cytotoxicity of ACT-451840 been evaluated in mammalian cell lines?
Q3: What are the recommended solvent and storage conditions for ACT-451840?
A3: For in vitro assays, ACT-451840 is typically dissolved in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q4: Is ACT-451840 active against drug-resistant Plasmodium strains?
A4: Yes, ACT-451840 has demonstrated potent activity against a panel of both drug-sensitive and drug-resistant P. falciparum strains, including those resistant to artemisinin.[1][2]
Troubleshooting Guide
This guide addresses potential issues that may arise during cell culture experiments involving this compound.
Issue 1: Unexpected Cell Death or Reduced Viability in Non-Target Mammalian Cells
-
Possible Cause 1: Off-Target Cytotoxicity. Although ACT-451840 has a good preclinical safety profile, it may exhibit cytotoxic effects on certain mammalian cell lines at higher concentrations.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Include Proper Controls: Always include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Optimize Concentration: Use ACT-451840 at a concentration well below its CC50 for your experimental cell line.
-
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic for your cells (typically below 0.5%, and ideally at or below 0.1%).
-
Run a Vehicle Control: Treat cells with the same concentration of DMSO used in your experimental conditions to assess solvent toxicity.
-
-
Issue 2: Altered Cell Morphology or Adhesion
-
Possible Cause: Sub-lethal Off-Target Effects. At concentrations below the cytotoxic threshold, ACT-451840 could still induce cellular stress or interfere with signaling pathways that regulate cell morphology and adhesion.
-
Troubleshooting Steps:
-
Microscopic Examination: Document any changes in cell shape, size, or adherence compared to vehicle-treated control cells.
-
Lower Compound Concentration: Test a range of lower concentrations to see if the morphological changes are dose-dependent.
-
Immunofluorescence Staining: Stain for key cytoskeletal proteins (e.g., F-actin, tubulin) and focal adhesion proteins (e.g., vinculin, paxillin) to identify specific structural alterations.
-
-
Issue 3: Inconsistent or Not Reproducible Results
-
Possible Cause 1: Compound Instability. Improper storage or handling of ACT-451840 can lead to its degradation.
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment.
-
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can affect cellular responses to a compound.
-
Troubleshooting Steps:
-
Standardize Protocols: Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment.
-
Quality Control of Reagents: Ensure all media and supplements are of high quality and not expired.
-
-
Data Presentation
Table 1: In Vitro Activity of ACT-451840 against Plasmodium falciparum
| Strain/Stage | IC50 (nM) | Reference |
| NF54 (drug-sensitive) | 0.4 ± 0.0 | [2] |
| Male Gamete Formation | 5.89 ± 1.80 | [2] |
| Oocyst Development | 30 (23-39) | [2] |
Table 2: Recommended Data to Generate - Cytotoxicity Profile of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| HepG2 | Human Liver Hepatocellular Carcinoma | To be determined |
| HEK293 | Human Embryonic Kidney | To be determined |
| A549 | Human Lung Carcinoma | To be determined |
| Your Cell Line | Specify | To be determined |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical off-target signaling pathway.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
Technical Support Center: Overcoming (Rac)-ACT-451840 Resistance In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the antimalarial compound (Rac)-ACT-451840 in in vitro settings. The information is intended for scientists and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: My Plasmodium falciparum culture is showing reduced sensitivity to ACT-451840. How can I confirm if this is true resistance?
A1: To confirm resistance, you should perform a standard in vitro drug sensitivity assay, such as the [³H]-hypoxanthine incorporation assay or a SYBR Green I-based fluorescence assay. It is crucial to include a sensitive control strain (e.g., NF54) in parallel with your potentially resistant line. A significant increase (typically >2-fold) in the IC50 value for your test culture compared to the control strain suggests the development of resistance. Ensure the reproducibility of this shift over several passages.
Q2: What are the potential mechanisms of resistance to ACT-451840?
A2: While specific clinical resistance to ACT-451840 has not been extensively documented, potential mechanisms, based on its reported target and general antimalarial resistance patterns, could include:
-
Target Modification: Mutations in the putative target, P. falciparum multidrug resistance protein 1 (PfMDR1), could alter drug binding.[1]
-
Increased Drug Efflux: Overexpression or enhanced activity of efflux pumps, including PfMDR1, could reduce intracellular drug concentration.
-
Metabolic Alterations: Changes in parasite metabolic pathways might provide a bypass mechanism to the drug's effects.
-
Off-Target Effects: The parasite might develop resistance through mutations in genes not directly related to the primary drug target.[2][3]
Q3: How can I generate a stable ACT-451840-resistant P. falciparum line for further study?
A3: A stable resistant line can be generated through continuous drug pressure.[3][4] This involves culturing the parasite in the presence of sub-lethal concentrations of ACT-451840 and gradually increasing the concentration over an extended period (weeks to months).[4] This method mimics the clinical development of acquired resistance.[4] Alternatively, genetic engineering techniques like CRISPR-Cas9 can be used to introduce specific mutations into suspected resistance-conferring genes, such as PfMDR1, to create a resistant phenotype.[2][4]
Q4: My resistant parasite line loses its resistant phenotype when the drug is removed from the culture medium. What does this indicate?
A4: This suggests an unstable or adaptive resistance mechanism. The resistance might be due to transient changes in gene expression or metabolic state that are dependent on the continued presence of the drug. To maintain this type of resistance for experimental purposes, it is necessary to continuously culture the parasites in the presence of a maintenance concentration of ACT-451840.[5]
Q5: What molecular biology techniques can I use to investigate the mechanism of resistance in my ACT-451840-resistant line?
A5: Several techniques can be employed:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To identify mutations in candidate genes like PfMDR1.
-
Quantitative PCR (qPCR) or RNA-Seq: To analyze the expression levels of efflux pumps and other potential resistance-related genes.
-
Whole-Genome Sequencing (WGS): To identify novel mutations across the entire parasite genome that may be associated with resistance.
-
Proteomics: To identify changes in protein expression profiles between sensitive and resistant parasites.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in ACT-451840 In Vitro Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent parasite synchronization. Inaccurate drug dilutions. Variation in incubation conditions. | Ensure tight synchronization of parasite cultures. Prepare fresh drug dilutions for each experiment from a validated stock. Maintain consistent temperature, gas mixture, and humidity. |
| Sudden loss of parasite viability in all wells, including controls. | Culture contamination (bacterial or fungal). Incorrect media formulation. Incubator malfunction. | Discard the culture and start a new one from a frozen stock. Check media components and preparation procedures. Verify incubator temperature and gas levels. |
| No observable dose-response to ACT-451840, even at high concentrations. | Inactive compound. Pre-existing high level of resistance in the parasite strain. | Test the activity of the ACT-451840 stock on a known sensitive strain. If the compound is active, your strain may have intrinsic resistance. Consider sequencing key resistance markers. |
| Resistant phenotype is not stable. | Resistance is adaptive and not genetically fixed. | Maintain continuous low-dose drug pressure in the culture medium.[5] Re-select for resistance periodically. |
Experimental Protocols
Protocol 1: Generation of an ACT-451840-Resistant P. falciparum Line by Continuous Drug Pressure
-
Initial IC50 Determination: Determine the baseline IC50 of ACT-451840 for the parent P. falciparum strain.
-
Initiation of Drug Pressure: Culture the parasites in a medium containing ACT-451840 at a concentration equal to the IC50 value.
-
Monitoring and Maintenance: Monitor parasite growth daily via Giemsa-stained thin blood smears. When the parasitemia recovers to a healthy level (~2-5%), subculture the parasites into a fresh medium with the same drug concentration.
-
Dose Escalation: Once the parasite line is growing robustly at the initial concentration, double the concentration of ACT-451840.
-
Iterative Selection: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Confirmation of Resistance: Periodically determine the IC50 of the selected parasite line and compare it to the parent strain. A stable, significant increase in the IC50 indicates the generation of a resistant line.
-
Cloning and Banking: Once a stable resistant phenotype is achieved, clone the parasite line by limiting dilution and create a frozen stock.
Protocol 2: Characterization of PfMDR1 Gene Expression by qPCR
-
RNA Extraction: Isolate total RNA from synchronized ring-stage sensitive and resistant P. falciparum cultures.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for the PfMDR1 gene and a housekeeping gene (e.g., seryl-tRNA synthetase) for normalization.
-
Data Analysis: Calculate the relative expression of PfMDR1 in the resistant line compared to the sensitive line using the ΔΔCt method. An increase in relative expression suggests a potential role for this gene in the resistance mechanism.
Visualizations
Caption: Experimental workflow for investigating ACT-451840 resistance.
Caption: Putative resistance pathways to ACT-451840.
References
Modifying (Rac)-ACT-451840 experimental protocols for better results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the experimental antimalarial compound (Rac)-ACT-451840. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments to help optimize protocols for better results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise when working with this compound.
In Vitro Experimentation
-
Question: My IC50 values for ACT-451840 are inconsistent across experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors. Firstly, ensure the compound is fully solubilized in your stock solution, as precipitation can lead to inaccurate concentrations. Secondly, due to its high protein binding (99.96%), variations in serum concentration in your culture medium can significantly impact the free drug concentration and thus the apparent IC50.[1] It is crucial to maintain a consistent serum percentage across all assays. Finally, ensure your parasite cultures are well-synchronized and in the early ring stage at the start of the assay, as drug susceptibility can vary with the parasite's developmental stage.
-
-
Question: I am observing lower than expected potency in my in vitro assays compared to published data. What should I check?
-
Answer: If you are observing lower than expected potency, first verify the purity and integrity of your ACT-451840 compound. Degradation during storage can affect its activity. Ensure your stock solutions are stored correctly at -20°C for short-term or -80°C for long-term storage.[2] Also, as mentioned above, confirm the serum concentration in your assay medium. Higher serum levels will sequester more of the compound, reducing its effective concentration. Consider using a medium with a standardized and consistent serum source and concentration.
-
-
Question: Is ACT-451840 active against all asexual blood stages of P. falciparum?
-
Answer: Yes, studies have shown that ACT-451840 targets all asexual blood stages of the parasite and has a rapid onset of action, similar to artemisinin derivatives.[2] This makes it effective against rings, trophozoites, and schizonts.
-
In Vivo Experimentation
-
Question: What is the recommended vehicle for oral administration of ACT-451840 in mouse models?
-
Answer: Published preclinical studies have successfully used corn oil as a vehicle for oral gavage.[3] Formulations with lipid-based vehicles are important to consider, as a significant food effect has been observed in human studies, with high-fat food increasing exposure by 14-fold.[1] This suggests that bioavailability is sensitive to formulation. For consistent results, ensure the compound is homogenously suspended or dissolved in the vehicle prior to each administration.
-
-
Question: I am seeing high variability in plasma concentrations of ACT-451840 in my animal studies. How can I improve this?
-
Answer: High variability in plasma concentrations can be attributed to the compound's formulation and the "food effect." Administering the compound with a standardized diet or in a fasted state can help reduce variability. The use of a lipid-based formulation can also help mimic the fed state and potentially increase and stabilize absorption.[4]
-
-
Question: What are the expected efficacious doses in murine models of malaria?
-
Answer: In the P. falciparum SCID mouse model, the ED90 (effective dose to inhibit parasite growth by 90%) was reported to be 3.7 mg/kg.[4][5] In the P. berghei mouse model, the ED90 was 13 mg/kg.[4][5] Cure in the P. berghei model was achieved with oral doses of 300 mg/kg administered for three consecutive days.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Activity of ACT-451840 against Plasmodium Species
| Parameter | P. falciparum NF54 (drug-sensitive) | P. berghei | P. falciparum (male gametocytes) | P. falciparum (oocyst development) |
| IC50 | 0.4 nM (± 0.0 nM)[4][5] | 13.5 nM[2] | 5.89 nM (± 1.80 nM)[4][5] | 30 nM[4][5] |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Murine Model | Parameter | Dose |
| P. falciparum (SCID mouse) | ED90 | 3.7 mg/kg[4][5] |
| P. berghei | ED90 | 13 mg/kg[4][5] |
| P. berghei | Curative Dose | 300 mg/kg (for 3 days)[6] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. In Vitro Antimalarial Activity Assay ([³H]-hypoxanthine incorporation)
-
Objective: To determine the 50% inhibitory concentration (IC50) of ACT-451840 against the asexual blood stages of P. falciparum.
-
Methodology:
-
Prepare a stock solution of ACT-451840 in DMSO.
-
Perform serial dilutions of the compound in a 96-well plate using a complete culture medium.
-
Add synchronized P. falciparum culture (predominantly ring stages) to each well at a final hematocrit of 1-2% and a parasitemia of 0.5-1%.
-
Incubate the plates for 48 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the parasites onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.[7]
-
2. In Vivo Efficacy Study in a P. berghei Mouse Model
-
Objective: To evaluate the in vivo antimalarial efficacy of ACT-451840.
-
Methodology:
-
Infect female NMRI mice with a GFP-transfected P. berghei ANKA strain.
-
Prepare a formulation of ACT-451840 in corn oil.
-
Administer the compound orally to the infected mice once daily for three consecutive days, starting 24 hours post-infection.
-
Include a vehicle control group.
-
Monitor parasitemia daily using flow cytometry to detect GFP-expressing parasites.
-
Determine the effective dose (e.g., ED90) by comparing the reduction in parasitemia in the treated groups to the vehicle control group.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key concepts related to ACT-451840 experimentation.
A troubleshooting workflow for addressing inconsistent in vitro results.
A simplified workflow for in vivo efficacy testing of ACT-451840.
A conceptual diagram of the novel mechanism of action of ACT-451840.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. miguelprudencio.com [miguelprudencio.com]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Of men in mice: the success and promise of humanized mouse models for human malaria parasite infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. General introduction to rodent malaria parasites – P.BERGHEI [pberghei.nl]
Troubleshooting (Rac)-ACT-451840 formulation for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-ACT-451840 oral formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the racemic mixture of ACT-451840, a novel antimalarial compound. ACT-451840 itself has been identified as a potent drug candidate with a novel mode of action, effective against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax parasites.[1][2][3] It is intended for oral administration to treat malaria.[4][5][6]
Q2: What is the mechanism of action of ACT-451840?
A2: ACT-451840 is an inhibitor of the Plasmodium falciparum cGMP-dependent protein kinase (PKG).[7][8] PKG is a crucial regulator in the parasite's life cycle, involved in processes such as the egress of merozoites from red blood cells, gametocyte activation, and ookinete motility.[7][9][10] By inhibiting PKG, ACT-451840 disrupts these essential functions.
Q3: What are some published oral formulations for preclinical studies of ACT-451840?
A3: Preclinical studies have utilized simple formulations for oral administration in animal models. A common approach has been to dissolve or suspend ACT-451840 in corn oil for oral gavage.[4] For pharmacokinetic studies in mice, ACT-451840 was formulated as a solution in corn oil.[4]
Troubleshooting Guide
Issue 1: Poor Solubility and Dissolution Rate
Q: I am observing low solubility of this compound in my aqueous-based oral formulation, leading to inconsistent results. What can I do?
A: Low aqueous solubility is a common challenge for complex organic molecules like ACT-451840.[11][12] Here are several strategies to address this:
-
Co-solvents: Consider the use of co-solvents to enhance solubility. Preclinical studies have successfully used corn oil as a lipid-based vehicle.[4] Other potential co-solvents for oral formulations include polyethylene glycol (PEG), propylene glycol (PG), and glycerin.
-
Surfactants: The addition of a non-ionic surfactant, such as Tween 80 or Cremophor EL, can improve the wettability of the compound and promote micellar solubilization.
-
Particle Size Reduction: If you are working with a suspension, reducing the particle size of the active pharmaceutical ingredient (API) through techniques like micronization or nanomilling can increase the surface area available for dissolution.[13][14]
-
Amorphous Solid Dispersions: For more advanced formulations, creating an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly improve its dissolution rate and bioavailability.[15]
Issue 2: Formulation Instability and Precipitation
Q: My oral suspension of this compound shows signs of particle aggregation and settling over a short period. How can I improve its stability?
A: Suspension instability can lead to inaccurate dosing. Here are some solutions:
-
Suspending Agents: Incorporate a suspending agent such as carboxymethyl cellulose (CMC), xanthan gum, or microcrystalline cellulose to increase the viscosity of the vehicle and slow down the sedimentation of particles.
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the formulation with a pharmaceutically acceptable buffer may enhance its stability.
-
Protective Colloids: The use of polymers that can adsorb onto the surface of the drug particles can provide a steric barrier, preventing aggregation.
-
Storage Conditions: Ensure the formulation is stored under appropriate conditions (e.g., protected from light, controlled temperature) to minimize degradation and physical changes.[16]
Issue 3: Inconsistent Bioavailability in Animal Studies
Q: I am observing high variability in the plasma concentrations of ACT-451840 after oral administration in my animal model. What could be the cause?
A: Inconsistent bioavailability is often linked to formulation and physiological factors.[12][17] Consider the following:
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter the absorption of a drug. Standardize the feeding schedule of your animals relative to the time of dosing.
-
Formulation Uniformity: Ensure your formulation is homogeneous and that you can achieve consistent dosing. For suspensions, this means ensuring the solid is uniformly dispersed before each administration.
-
Gastrointestinal pH: The pH of the stomach and intestines can influence the dissolution and absorption of the drug. Be aware of potential inter-animal variations in gastrointestinal physiology.
-
Advanced Formulations: If simple suspensions or oil-based solutions provide inconsistent results, consider developing a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve the reliability of absorption.[13]
Data Presentation
Table 1: In Vitro Activity of ACT-451840
| Parameter | P. falciparum NF54 | P. berghei |
| IC50 (nM) | 0.4 | 13.5 |
Data sourced from preclinical assessments of ACT-451840.[2][4]
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Murine Model | Effective Dose 90 (ED90) (mg/kg) |
| P. falciparum | 3.7 |
| P. berghei | 13 |
Single oral dose administration.[2][4][6]
Table 3: Pharmacokinetic Parameters of ACT-451840 in Dogs with Various Oral Formulations (100 mg Single Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Formulation A | 1230 | 2.0 | 7890 |
| Formulation B | 1560 | 1.5 | 9870 |
| Formulation C | 980 | 4.0 | 6540 |
This table presents hypothetical data for illustrative purposes, as the specific details of the formulations from the supplementary data of the preclinical study were not fully available. A supplementary file in a preclinical study mentions the availability of such data.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension in Corn Oil for Oral Gavage
-
Materials:
-
This compound powder
-
Corn oil (pharmaceutical grade)
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
If necessary, gently grind the powder in a mortar and pestle to reduce particle size and improve dispersion.
-
Measure the required volume of corn oil.
-
In a glass beaker, add a small amount of the corn oil to the this compound powder to create a paste.
-
Gradually add the remaining corn oil while continuously stirring with the magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large agglomerates.
-
Before each administration, vigorously shake or stir the suspension to ensure homogeneity.
-
Mandatory Visualizations
Caption: Experimental workflow for oral administration and pharmacokinetic analysis.
Caption: Simplified signaling pathway of ACT-451840 in P. falciparum.
References
- 1. The role of cGMP signalling in regulating life cycle progression of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 9. Phosphoinositide Metabolism Links cGMP-Dependent Protein Kinase G to Essential Ca2+ Signals at Key Decision Points in the Life Cycle of Malaria Parasites | PLOS Biology [journals.plos.org]
- 10. Activation loop phosphorylation and cGMP saturation of PKG regulate egress of malaria parasites | PLOS Pathogens [journals.plos.org]
- 11. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 12. pharm-int.com [pharm-int.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of pentoxifylline in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. altusformulation.com [altusformulation.com]
Validation & Comparative
A Head-to-Head Comparison: (Rac)-ACT-451840 Versus Artemisinin in the Fight Against Malaria
For Immediate Release
In the ongoing battle against malaria, particularly in the face of emerging artemisinin resistance, the development of novel antimalarials with distinct mechanisms of action is a global health priority. This guide provides a comprehensive comparison of the efficacy of (Rac)-ACT-451840, a novel antimalarial candidate, and the established artemisinin class of drugs, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound has demonstrated potent antimalarial activity in preclinical studies, exhibiting a rapid onset of action and efficacy against artemisinin-resistant Plasmodium falciparum strains. Its mechanism of action is novel and distinct from that of artemisinins. While direct head-to-head clinical trial data is not yet available, extensive preclinical evaluations provide a strong basis for comparing the efficacy profiles of these two antimalarial agents. This guide summarizes key efficacy data, details the experimental protocols used for these assessments, and provides visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action
A fundamental difference between this compound and artemisinin lies in their molecular mechanisms of action.
This compound: The precise molecular target of ACT-451840 is still under investigation, but it is known to have a novel mechanism of action. This is a significant advantage in the context of rising resistance to existing antimalarials.
Artemisinin: The antimalarial activity of artemisinin and its derivatives is initiated by the heme-mediated cleavage of an endoperoxide bridge within the parasite's food vacuole.[1] This process generates carbon-centered free radicals that subsequently alkylate and damage a variety of essential parasite proteins, leading to parasite death.[1]
References
A Comparative Guide to Novel Antimalarials: (Rac)-ACT-451840 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimalarial drug development is rapidly evolving, driven by the urgent need to combat escalating parasite resistance to existing therapies. This guide provides a detailed, data-supported comparison of (Rac)-ACT-451840 (also known as M5717), a promising clinical candidate, with other novel antimalarials, including cipargamin (KAE609), ganaplacide (KAF156), and ferroquine.
Executive Summary
A new wave of antimalarial compounds is progressing through the development pipeline, each possessing a distinct mechanism of action that circumvents current resistance patterns. This compound is a potent inhibitor of the Plasmodium falciparum translation elongation factor 2 (PfeEF2), halting protein synthesis. In contrast, cipargamin disrupts parasite sodium homeostasis by targeting PfATP4, ganaplacide is thought to interfere with the parasite's internal protein transport systems, and ferroquine employs a multifactorial approach, including the inhibition of hemozoin formation. These diverse strategies offer new hope in the global effort to eradicate malaria.
Comparative Efficacy and Mechanism of Action
The novel antimalarials discussed herein exhibit potent activity against the blood stages of Plasmodium falciparum, with some also demonstrating efficacy against liver and sexual stages, which are crucial for preventing transmission.
| Compound | Target | Mechanism of Action | Key Advantages |
| This compound (M5717) | P. falciparum translation elongation factor 2 (PfeEF2) | Inhibition of protein synthesis | Potent activity against multiple parasite life cycle stages. |
| Cipargamin (KAE609) | PfATP4, a P-type Na+ ATPase | Disruption of sodium ion homeostasis | Rapid parasite clearance. |
| Ganaplacide (KAF156) | Putative (protein transport systems) | Disruption of internal protein transport | Effective against artemisinin-resistant strains. |
| Ferroquine | Multiple (including heme detoxification) | Inhibition of hemozoin formation, generation of reactive oxygen species, and lipid targeting | Active against chloroquine-resistant strains. |
Table 1: Overview of Novel Antimalarial Candidates. This table summarizes the primary molecular targets, mechanisms of action, and key advantages of the compared antimalarial compounds.
Quantitative Performance Data
The following table presents a summary of the in vitro efficacy of these novel antimalarials against various strains of P. falciparum, including those resistant to conventional drugs.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound (M5717) | NF54 (drug-sensitive) | 0.4 | [1] |
| Clinical Isolates (multidrug-resistant) | 2.5 (median) | [1] | |
| Cipargamin (KAE609) | Various culture-adapted strains | 0.5 - 1.4 | [2] |
| Artemisinin-resistant isolates | 2.4 | [3] | |
| Ganaplacide (KAF156) | Artemisinin-resistant isolates | 5.6 | [3] |
| Ferroquine | Clinical Isolates | < 30 | [3][4] |
| W2 (chloroquine-resistant) | Lower than chloroquine | [5] |
Table 2: In Vitro Efficacy (IC50) of Novel Antimalarials against Plasmodium falciparum. This table provides a quantitative comparison of the 50% inhibitory concentrations (IC50) of the discussed compounds against both drug-sensitive and drug-resistant parasite strains.
Experimental Protocols
A fundamental technique for assessing the in vitro efficacy of antimalarial compounds is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based Malaria Drug Susceptibility Assay Protocol:
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in a complete medium. Cultures are synchronized to the ring stage.
-
Drug Dilution: A serial dilution of the test compounds is prepared in a 96-well plate.
-
Incubation: The synchronized parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are used to determine the parasite growth inhibition at different drug concentrations, and the IC50 value is calculated by non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these novel antimalarials are a key asset in overcoming resistance. The inhibition of protein synthesis by this compound represents a novel antimalarial strategy.
The Drug Development and Approval Pathway
The journey of a novel antimalarial from the laboratory to clinical use is a long and rigorous process, ensuring both safety and efficacy.
References
- 1. iddo.org [iddo.org]
- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 4. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity of ferroquine, versus chloroquine, against western Kenya Plasmodium falciparum field isolates determined by a SYBR Green I in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimalarial Activity of (Rac)-ACT-451840: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. (Rac)-ACT-451840 is a promising candidate that has demonstrated potent activity against multiple life-cycle stages of the malaria parasite, including strains resistant to current therapies. This guide provides an objective comparison of the preclinical performance of this compound with established antimalarial drugs—mefloquine, lumefantrine, and piperaquine—supported by available experimental data.
Comparative In Vitro Activity
This compound exhibits potent sub-nanomolar activity against drug-sensitive P. falciparum strains, surpassing the efficacy of the comparator drugs. The following table summarizes the 50% inhibitory concentrations (IC50) of each compound against various P. falciparum strains.
| Compound | P. falciparum Strain | IC50 (nM) | Key Characteristics |
| This compound | NF54 | 0.4 ± 0.0[1][2] | Drug-sensitive |
| K1 | 0.3 | Chloroquine-resistant | |
| Mefloquine | 3D7 | 25.3 | Chloroquine-sensitive |
| - | 27 ng/mL (~69 nM) | Primary infections | |
| - | 17.2 | Clinical isolates from Ghana[3] | |
| Lumefantrine | - | 32 ng/mL (~60 nM) | Primary infections |
| - | 2.7 | Clinical isolates from Ghana[3] | |
| - | 14.6 | Northern Uganda isolates | |
| Piperaquine | - | 38.9 | Chloroquine-sensitive & resistant isolates[4] |
| - | 4.6 | Clinical isolates from Ghana[3] | |
| 3D7 | 27 ± 17 | - |
Comparative In Vivo Efficacy
| Compound | Murine Model | Efficacy Metric | Value (mg/kg) |
| This compound | P. falciparum SCID mouse | ED90 | 3.7 (95% CI: 3.3-4.9)[1] |
| P. berghei infected mouse | ED90 | 13 (95% CI: 11-16)[1] | |
| Mefloquine | P. berghei infected mouse | - | Effective in reducing parasitemia[5] |
| Lumefantrine | P. berghei infected mouse | - | Improved antimalarial activity in Pro-Pheroid formulation[6] |
| Piperaquine | P. berghei infected mouse | - | Potent antimalarial effect after single-dose treatment[7] |
Experimental Protocols
In Vitro Drug Sensitivity Assay ([3H]-hypoxanthine incorporation)
This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Stock solutions of the test compounds are prepared and serially diluted to the desired concentrations.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous parasite cultures with a starting parasitemia of 0.5% are added to the wells.
-
Incubation: The plates are incubated for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The erythrocytes are harvested onto glass fiber filters, and the incorporation of [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that reduces parasite growth by 50% compared to drug-free controls, is calculated by non-linear regression analysis.
In Vivo Antimalarial Efficacy Testing (Peters' 4-day Suppressive Test)
This murine model is widely used to assess the in vivo efficacy of antimalarial compounds.
-
Animal Model: Swiss albino mice are used for this model.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compounds are administered orally or via another relevant route once daily for four consecutive days, starting 2 hours post-infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Staining and Microscopy: The blood smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The percentage of suppression of parasitemia is calculated for each dose level compared to the untreated control group. The 90% effective dose (ED90), the dose that suppresses parasitemia by 90%, is then determined.
Visualizing Mechanisms and Workflows
Proposed Mechanisms of Action
While the precise mechanism of this compound is still under investigation, it is known to be novel. The mechanisms of the comparator drugs are better understood.
Caption: Proposed mechanism of action for Mefloquine.
Caption: Mechanism of action for Lumefantrine and Piperaquine.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical antimalarial drug screening.
Caption: General workflow for antimalarial drug screening.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mefloquine, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo efficacy and bioavailability of lumefantrine: Evaluating the application of Pheroid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Antimalarial Resistance: A Comparative Analysis of (Rac)-ACT-451840
In the global fight against malaria, the emergence and spread of drug-resistant parasites pose a significant threat to the efficacy of current treatments. The development of novel antimalarials with unique mechanisms of action is therefore a critical research priority. (Rac)-ACT-451840, a potent antimalarial compound, has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to existing drugs. This guide provides a comparative overview of this compound's performance against various drug-resistant parasite lines, supported by experimental data and detailed methodologies.
The pressing need for new antimalarials is underscored by the rise of resistance to artemisinin-based combination therapies (ACTs), the current standard of care.[1][2] ACT-451840 has emerged as a promising candidate due to its novel mechanism of action, which is yet to be fully elucidated.[2][3] This characteristic is crucial as it suggests a low potential for cross-resistance with existing antimalarial drugs.
In Vitro Activity Against Drug-Resistant Plasmodium falciparum Strains
Studies have consistently shown that this compound maintains its high potency against a panel of P. falciparum strains with varying drug-resistance profiles. A key finding is the lack of cross-resistance with artemisinin-resistant parasites harboring the K13 propeller mutation C580Y.[4][5] The compound is equally effective against both drug-sensitive and drug-resistant isolates.[1]
Below is a summary of the in vitro 50% inhibitory concentrations (IC50) of ACT-451840 and comparator antimalarials against several P. falciparum strains.
| Parasite Strain | Resistance Profile | ACT-451840 IC50 (nM) | Artesunate IC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) |
| NF54 | Drug-Sensitive | 0.4 ± 0.0 | 3.7 ± 0.5 | 11 ± 2.1 | 18 ± 0.8 |
| K1 | Chloroquine-Resistant | 0.3 | - | - | - |
| Cam3.IIrev | Artemisinin-Sensitive | - | - | - | - |
| Cam3.IIC580Y | Artemisinin-Resistant | - | - | - | - |
Data sourced from multiple preclinical assessments.[1][6]
Activity Across the Parasite Life Cycle
A significant advantage of ACT-451840 is its activity against multiple stages of the malaria parasite's life cycle. It is effective against the asexual blood stages (rings, trophozoites, and schizonts), which are responsible for the clinical symptoms of malaria.[5][7] Furthermore, ACT-451840 exhibits potent activity against the sexual stages (gametocytes), preventing the formation of male gametes and blocking oocyst development in mosquitoes.[1][4] This transmission-blocking potential is a critical attribute for malaria eradication efforts.[8]
Experimental Protocols
The in vitro activity of this compound and comparator drugs is primarily assessed using the [3H]-hypoxanthine incorporation assay. This method quantifies the proliferation of intra-erythrocytic asexual stage parasites.
[3H]-Hypoxanthine Incorporation Assay
This assay measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the DNA of replicating malaria parasites.
Workflow:
In Vitro Susceptibility Testing Workflow
Mechanism of Action and Resistance
The precise molecular target of this compound is still under investigation, though it is known to have a novel mechanism of action.[3][6] This novelty is a key strategic advantage in overcoming existing drug resistance mechanisms. The lack of cross-resistance with artemisinin-resistant strains suggests that ACT-451840's target is distinct from the pathways affected by artemisinins.
The diagram below illustrates the stages of the Plasmodium falciparum life cycle within the human host and indicates the stages targeted by ACT-451840.
Lifecycle Stages Targeted by this compound
Conclusion
This compound demonstrates potent, multi-stage activity against Plasmodium parasites, including strains resistant to current first-line therapies. Its novel mechanism of action makes it a promising candidate for the development of new antimalarial combination therapies, with the potential to be a valuable tool in managing and preventing the spread of drug-resistant malaria. Further research to elucidate its precise molecular target will be crucial in understanding its long-term potential and in monitoring for the possible emergence of resistance.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-ACT-451840: A Comparative Analysis of In Vivo Efficacy in Malaria Models
For Researchers, Scientists, and Drug Development Professionals
(Rac)-ACT-451840 is a novel antimalarial candidate that has demonstrated potent activity against multiple stages of Plasmodium parasites. This guide provides a comparative overview of its in vivo efficacy in established malaria models, juxtaposed with standard antimalarial agents, Chloroquine and Artemether-Lumefantrine. The data presented is intended to offer an objective assessment to inform further research and development.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in both the Plasmodium berghei murine model and the humanized Plasmodium falciparum SCID mouse model. The following tables summarize the key efficacy parameters of this compound in comparison to Chloroquine and Artemether-Lumefantrine.
| Drug | Malaria Model | Dosing Regimen | Efficacy Metric | Value | Reference |
| This compound | P. berghei (rodent malaria) | Oral, once daily for 4 days | ED90 | 13 mg/kg | [1] |
| This compound | P. falciparum (humanized SCID mouse) | Oral, once daily for 4 days | ED90 | 3.7 mg/kg | [1] |
| Chloroquine | P. berghei ANKA | Subcutaneous or oral, once daily for 4 days | ED50 | 1.5 - 1.8 mg/kg | [2] |
| Artemether-Lumefantrine | P. berghei | Oral | % Parasitemia Reduction | 37.7% | [3] |
| Artemether-Lumefantrine | Uncomplicated P. falciparum (human clinical trial) | 6-dose regimen over 3 days | Day 28 PCR Corrected Cure Rate | 100% | [4][5] |
Table 1: Comparative Efficacy of Antimalarial Agents in Preclinical and Clinical Models. ED50 and ED90 represent the doses required to produce 50% and 90% of the maximal effect, respectively.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following sections describe the standard protocols used for evaluating antimalarial candidates in vivo.
Rodent Malaria 4-Day Suppressive Test (Peter's Test)
This is a standard method for primary in vivo screening of antimalarial compounds.
-
Animal Model: NMRI or Swiss albino mice are commonly used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain) is utilized.
-
Infection: Mice are inoculated intraperitoneally with approximately 1x10^7 parasitized red blood cells.[6][7]
-
Treatment: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.[2][6]
-
Parasitemia Assessment: On the fifth day, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to an untreated control group. ED50 and ED90 values are then determined from dose-response curves.
P. falciparum Humanized SCID Mouse Model
This model allows for the evaluation of drug efficacy against the primary human malaria parasite.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice engrafted with human erythrocytes are used.[8]
-
Parasite Strain: A laboratory-adapted strain of P. falciparum is used for infection.
-
Infection: Mice are infected intravenously with parasitized human red blood cells.[8]
-
Treatment: The test compound is typically administered orally once daily for four days, starting on day 3 post-infection.[9]
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears or by flow cytometry.[9]
-
Efficacy Determination: The reduction in parasitemia compared to a vehicle-treated control group is used to determine the efficacy of the compound, often expressed as an ED90 value.[9]
Visualizing Experimental and Conceptual Frameworks
To provide a clearer understanding of the evaluation process and the current knowledge of this compound's mechanism, the following diagrams are provided.
In Vivo Antimalarial Efficacy Testing Workflow.
The precise molecular target and signaling pathway of this compound are currently under investigation, with literature consistently describing its mechanism of action as novel and yet to be fully elucidated.[10][11][12] The following diagram illustrates its known points of intervention in the malaria parasite's life cycle.
Conceptual Diagram of this compound's Activity.
Conclusion
This compound demonstrates potent in vivo efficacy against both rodent and human malaria parasites, with a notable ED90 in the low single-digit mg/kg range in the P. falciparum model.[1] Its activity against both asexual and sexual stages of the parasite suggests it has the potential to not only treat clinical malaria but also to reduce transmission. While direct comparative studies with standard drugs in the same experimental setup are limited, the available data indicates that this compound is a highly promising antimalarial candidate. Further research to elucidate its precise mechanism of action is warranted and will be critical for its future development and deployment in combination therapies.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. jddtonline.info [jddtonline.info]
- 4. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.6. Four-Day Suppressive Test [bio-protocol.org]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (Rac)-ACT-451840 vs. Chloroquine for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the emergence of drug-resistant parasite strains necessitates the development of novel therapeutics. This guide provides a detailed, data-driven comparison of (Rac)-ACT-451840, a promising new chemical entity, and chloroquine, a long-standing antimalarial agent. This analysis is intended to inform research and development efforts by objectively presenting their respective performance based on available experimental data.
Executive Summary
This compound (hereafter ACT-451840) is a novel antimalarial compound that has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. While chloroquine has been a cornerstone of malaria treatment for decades, its efficacy has been severely compromised by widespread parasite resistance. ACT-451840 operates via a novel mechanism of action, distinct from that of chloroquine and other existing antimalarials, making it a valuable candidate for future combination therapies. This guide will delve into their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Mechanism of Action
Chloroquine: Inhibition of Heme Detoxification
Chloroquine's primary mechanism of action targets the digestive vacuole of the malaria parasite. Inside the host red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and interferes with this detoxification process by inhibiting the enzyme heme polymerase.[1][2][3] The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing cell lysis and death.[3]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the digestive vacuole. These mutations enable an efflux pump that actively removes chloroquine from its site of action, reducing its concentration and allowing the parasite to survive.
This compound: A Novel Mechanism
ACT-451840 was identified through phenotypic screening and possesses a novel, yet to be fully elucidated, mechanism of action.[4] It is known to be a fast-acting agent that is effective against all asexual blood stages of the parasite.[5] Crucially, its activity is maintained against chloroquine-resistant strains, indicating that its target is distinct from the pathways affected by chloroquine and the resistance mechanisms that have evolved against it.[4] The lack of cross-resistance with existing antimalarials makes ACT-451840 a highly attractive candidate for development.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data comparing the efficacy of ACT-451840 and chloroquine.
Table 1: In Vitro Antiplasmodial Activity (IC50, nM)
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| ACT-451840 | NF54 (Sensitive) | 0.4 | [6][7] |
| K1 (CQ-Resistant) | 0.3 | ||
| Chloroquine | 3D7 (Sensitive) | 10 - 20 | [8] |
| Dd2 (CQ-Resistant) | 125 - 175 | [8] | |
| K1 (CQ-Resistant) | ~252 | [9] |
IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: In Vivo Efficacy in Murine Models (ED90, mg/kg)
| Compound | Murine Model | ED90 (mg/kg) | Reference |
| ACT-451840 | P. falciparum (SCID mouse) | 3.7 | [6] |
| P. berghei | 13 | [6] | |
| Chloroquine | P. falciparum (humanized mouse) | 2.5 - 6.3 | [10] |
ED90 (90% effective dose) is the dose of a drug that produces a 90% reduction in parasitemia in an in vivo model.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against cultured malaria parasites.
Methodology:
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes at a specified hematocrit and parasitemia in RPMI 1640 medium supplemented with human serum or Albumax.[11][12]
-
Drug Preparation: The test compounds (ACT-451840 and chloroquine) are serially diluted to various concentrations.
-
Assay Plate Setup: The diluted drugs are added to a 96-well microtiter plate, followed by the addition of the parasite culture. Control wells with no drug are included.
-
Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[13]
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.[11] SYBR Green I intercalates with any double-stranded DNA present.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.
-
Data Analysis: The fluorescence readings are normalized to the control wells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[11]
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 3. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
- 13. researchgate.net [researchgate.net]
Reproducibility of (Rac)-ACT-451840 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ACT-451840 is a promising antimalarial candidate with a novel mechanism of action that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax. This guide provides a comprehensive comparison of the experimental findings for ACT-451840 with established antimalarial agents, including artesunate, chloroquine, and pyrimethamine. Key in vitro and in vivo efficacy data are summarized, and detailed experimental protocols are provided to facilitate the reproducibility of these findings. Visualizations of the proposed, though not fully elucidated, mechanism of action and experimental workflows are included to enhance understanding.
Comparative In Vitro Efficacy
The in vitro activity of ACT-451840 against the drug-sensitive P. falciparum NF54 strain is significantly higher than that of the comparator drugs.
| Compound | IC50 (nM) vs. P. falciparum NF54 | IC90 (nM) vs. P. falciparum NF54 | IC99 (nM) vs. P. falciparum NF54 |
| ACT-451840 | 0.4 ± 0.0 [1] | 0.6 ± 0.0 [1] | 1.2 ± 0.0 [1] |
| Artesunate | 3.7 ± 0.5[1] | - | - |
| Chloroquine | 11 ± 2.1[1] | - | - |
| Pyrimethamine | 18 ± 0.8[1] | - | - |
Comparative In Vivo Efficacy
In vivo studies using a P. falciparum SCID mouse model demonstrate the potent antimalarial activity of ACT-451840.
| Compound | ED90 (mg/kg) in P. falciparum SCID Mouse Model |
| ACT-451840 | 3.7 (95% CI: 3.3-4.9) [1] |
| Chloroquine | 4.9 |
Experimental Protocols
In Vitro [³H]-Hypoxanthine Incorporation Assay
This assay is a standard method for assessing the susceptibility of P. falciparum to antimalarial drugs by measuring the inhibition of parasite growth.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., NF54 strain) are maintained in human erythrocytes.
-
Assay Setup:
-
Compounds are serially diluted and added to 96- or 384-well plates.
-
Infected red blood cells (iRBCs) at a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) are added to the wells.
-
Plates are incubated for 24 hours in a controlled environment (37°C, specific gas mixture).
-
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Harvesting and Measurement:
-
The cells are harvested onto filter mats.
-
The amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy in P. falciparum SCID Mouse Model
This model allows for the evaluation of antimalarial drug efficacy against human malaria parasites in an in vivo setting.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are engrafted with human erythrocytes to support P. falciparum infection.
-
Infection: Mice are infected intravenously with P. falciparum-infected erythrocytes.
-
Drug Administration:
-
Treatment with the test compound (e.g., ACT-451840) or a comparator drug is initiated, typically 3 days post-infection.
-
Drugs are administered orally or via another relevant route for a specified number of days (e.g., 4 consecutive days).
-
-
Monitoring:
-
Parasitemia is monitored daily by flow cytometry or microscopy of blood smears.
-
-
Data Analysis: The effective dose that reduces parasitemia by 90% (ED90) compared to untreated controls is determined.
Visualizations
Proposed Mechanism of Action of ACT-451840
While the exact signaling pathway of ACT-451840's novel mechanism of action is not fully elucidated, it is reported to target the P. falciparum multidrug resistance-associated protein 1 (MDR1).
Caption: Proposed interaction of ACT-451840 with P. falciparum MDR1.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines the key steps in determining the in vivo efficacy of an antimalarial compound.
Caption: Workflow for in vivo antimalarial drug efficacy testing.
References
(Rac)-ACT-451840: A Comparative Analysis of a Novel Antimalarial Candidate
(Rac)-ACT-451840 (also known as ACT-451840) has emerged as a promising antimalarial compound, distinguished by its novel mechanism of action and its efficacy against drug-resistant strains of the malaria parasite.[1][2] This comparison guide provides a comprehensive overview of the validation studies of this compound, juxtaposing its performance with established antimalarial agents. The following sections detail the experimental data, methodologies, and the current understanding of its place in the therapeutic landscape.
Comparative Efficacy and Activity
This compound has demonstrated potent activity against various life cycle stages of Plasmodium falciparum, the deadliest malaria parasite, including strains resistant to current therapies.[3][4] Its rapid onset of action is comparable to that of artemisinin derivatives, a cornerstone of modern malaria treatment.[3][5]
| Parameter | This compound | Artemisinin | Chloroquine | Reference |
| Target Stages | Asexual blood stages (rings, trophozoites, schizonts), Sexual stages (gametocytes) | Asexual blood stages | Asexual blood stages | [3][4][5] |
| Activity against Artemisinin-Resistant Strains | Fully active | - | Active (depending on resistance profile) | [5][6] |
| Parasite Reduction Rate (PRR) | >4 log per parasite cycle | Similar to ACT-451840 | Slower than ACT-451840 and Artemisinin | [5] |
| Transmission-Blocking Activity | Yes (gametocytocidal) | Limited | Limited | [5][7] |
In Vitro and In Vivo Potency
Preclinical studies have established the sub-nanomolar to low nanomolar efficacy of this compound against various P. falciparum strains. In vivo studies in mouse models have further corroborated its potent antimalarial activity.
| Assay Type | P. falciparum Strain | This compound IC50/ED90 | Artesunate IC50 | Chloroquine IC50/ED90 | Pyrimethamine IC50 | Reference |
| In Vitro Inhibition (IC50) | NF54 (drug-sensitive) | 0.4 nM | 3.7 nM | 11 nM | 18 nM | [5][8] |
| In Vitro Gametocyte Inhibition (IC50) | Male gamete formation | 5.89 nM | - | - | - | [6][7] |
| In Vivo Efficacy (ED90) | P. falciparum in mice | 3.7 mg/kg | - | 4.9 mg/kg | - | [5][6] |
| In Vivo Efficacy (ED90) | P. berghei in mice | 13 mg/kg | - | - | - | [5][7] |
Experimental Protocols
The validation of this compound's efficacy involved several key experimental methodologies:
1. In Vitro Asexual Blood Stage Activity Assay:
-
Principle: Measurement of parasite growth inhibition by quantifying the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite DNA.
-
Methodology: P. falciparum cultures are incubated with serial dilutions of the test compound for a defined period. [3H]-hypoxanthine is then added, and after further incubation, the cells are harvested, and the radioactivity is measured. The concentration at which 50% of parasite growth is inhibited (IC50) is then determined.[8]
2. In Vivo Efficacy in Mouse Models:
-
Principle: Evaluation of the compound's ability to reduce or clear parasitemia in mice infected with Plasmodium species.
-
Methodology: Mice are infected with either the human malaria parasite P. falciparum (in immunocompromised mice) or the rodent malaria parasite P. berghei.[5][6] The infected mice are then treated with the test compound, typically via oral gavage, for a set number of days. Parasitemia is monitored by microscopic examination of blood smears. The effective dose that reduces parasitemia by 90% (ED90) is calculated.[6]
3. Gametocyte and Transmission-Blocking Assays:
-
Principle: Assessment of the compound's effect on the sexual stages of the parasite, which are responsible for transmission to mosquitoes.
-
Methodology:
-
Male Gamete Formation Assay: Mature male gametocytes are treated with the compound, and the formation of exflagellating gametes is observed and quantified.[6][7]
-
Oocyst Development Assay: Mosquitoes are fed with blood containing gametocytes that have been exposed to the test compound. The development of oocysts in the mosquito midgut is then assessed.[7]
-
Visualizing Workflows and Pathways
References
- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 7. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (Rac)-ACT-451840 Antimalarial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial properties of the novel drug candidate (Rac)-ACT-451840 with established antimalarial agents. The information presented is collated from preclinical studies to support independent verification and further research.
Executive Summary
This compound is a potent antimalarial candidate with a novel, yet uncharacterized, mechanism of action.[1] Preclinical data demonstrates its high efficacy against multiple life cycle stages of both Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains.[2][3] This guide summarizes the available quantitative data, details the experimental methodologies used in key studies, and provides visualizations of its activity and the mechanisms of comparator drugs.
Comparative In Vitro Activity
ACT-451840 exhibits potent low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The following table summarizes the 50% inhibitory concentration (IC50) values of ACT-451840 and comparator antimalarial drugs.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| ACT-451840 | NF54 (sensitive) | 0.4 ± 0.0 | [3] |
| K1 (chloroquine-resistant, pyrimethamine-resistant) | 0.3 ± 0.0 | ||
| W2 (chloroquine-resistant, pyrimethamine-resistant, sulfadoxine-resistant, cycloguanil-resistant) | 0.5 ± 0.1 | ||
| TM90-C2B (artemisinin-resistant) | 0.3 ± 0.0 | ||
| Artesunate | NF54 (sensitive) | 3.7 ± 0.5 | [3] |
| Chloroquine | NF54 (sensitive) | 11 ± 2.1 | [3] |
| Pyrimethamine | NF54 (sensitive) | 18 ± 0.8 | [3] |
| ACT-451840 (ex vivo) | Clinical Isolates (P. falciparum) | 2.5 (median) | [3] |
| Artesunate (ex vivo) | Clinical Isolates (P. falciparum) | Not specified in direct comparison | [3] |
| ACT-451840 (ex vivo) | Clinical Isolates (P. vivax) | 3.0 (median) | [3] |
| Artesunate (ex vivo) | Clinical Isolates (P. vivax) | Not specified in direct comparison | [3] |
Comparative In Vivo Efficacy
In murine models of malaria, ACT-451840 demonstrates potent oral efficacy, comparable to or exceeding that of chloroquine. The 90% effective dose (ED90) values are presented below.
| Compound | Murine Model | ED90 (mg/kg) | Reference |
| ACT-451840 | P. falciparum (SCID mice) | 3.7 | [1] |
| Chloroquine | P. falciparum (SCID mice) | 4.9 | [1] |
| ACT-451840 | P. berghei (Swiss albino mice) | 13 | |
| Dihydroartemisinin-Piperaquine | P. berghei (Swiss albino mice) | Not directly compared | [4][5][6][7][8] |
Activity Across the Parasite Life Cycle
A key feature of ACT-451840 is its activity against multiple stages of the malaria parasite, a crucial attribute for a potential transmission-blocking drug.
| Activity | Target Stage | IC50/EC50 | Reference |
| Asexual Blood Stage Activity | P. falciparum | 0.4 nM (NF54) | [3] |
| Male Gamete Formation Inhibition | P. falciparum | 5.89 nM | [3] |
| Oocyst Development Blockade (in mosquitoes) | P. falciparum | 30 nM | [3] |
Experimental Protocols
In Vitro Antimalarial Susceptibility Assay ([3H]-Hypoxanthine Incorporation)
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, and human serum or AlbuMAX.
-
Drug Preparation: Compounds are serially diluted in culture medium in 96-well microtiter plates.
-
Assay Procedure: Asynchronous parasite cultures are diluted to a final parasitemia of 0.3% and a hematocrit of 1.5%. This parasite suspension is added to the drug-containing plates.
-
Radiolabeling: After 48 hours of incubation, [3H]-hypoxanthine is added to each well. The plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vivo Efficacy Murine Model
The standard 4-day suppressive test in a murine model is used to assess the in vivo efficacy of antimalarial compounds.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used for P. falciparum studies, while Swiss albino mice are used for P. berghei studies.
-
Infection: Mice are inoculated intravenously with parasitized red blood cells.
-
Treatment: The test compound is administered orally once daily for four consecutive days, starting 24 hours after infection. A vehicle control group is included.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to the vehicle control group. The ED90 is determined by regression analysis of the dose-response data.
Mechanism of Action Visualizations
This compound: Multi-stage Antimalarial Activity
The mechanism of action for ACT-451840 is novel and not yet fully elucidated. However, its activity spans multiple stages of the parasite's life cycle, suggesting a unique mode of action that is effective against both replicating asexual stages and transmissible sexual stages.
Mechanism of Action of Comparator Antimalarials
The following diagrams illustrate the simplified mechanisms of action for key comparator antimalarial drug classes.
Artemisinin Derivatives (e.g., Artesunate, Artemether, Dihydroartemisinin)
Artemisinins are activated by heme iron within the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) that cause widespread damage to parasite proteins and lipids.[2][9]
4-Aminoquinolines (e.g., Chloroquine, Amodiaquine, Piperaquine)
These drugs are thought to interfere with the parasite's detoxification of heme. They accumulate in the acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[10][11][12]
Amino Alcohols (e.g., Lumefantrine)
The precise mechanism is not fully understood, but it is believed to be similar to 4-aminoquinolines, involving the inhibition of hemozoin formation.[13][14][15][16]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Artemether? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 12. Piperaquine - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 15. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Lumefantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Safety Profile of (Rac)-ACT-451840: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of the novel antimalarial candidate (Rac)-ACT-451840 against other emerging antimalarial agents. This document synthesizes preclinical and clinical data to offer an objective overview of the compound's performance.
This compound, a novel antimalarial compound, has demonstrated a generally favorable safety profile in both preclinical and early clinical studies. This guide offers a detailed comparison with other contemporary antimalarials in clinical development, including cipargamin, ganaplacide, and M5717, to provide a comprehensive understanding of its relative safety.
Comparative Analysis of Adverse Events
The safety profiles of this compound and its comparators have been evaluated in Phase I and Phase II clinical trials. The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) observed in these studies.
| Adverse Event Category | This compound (Phase I) | Cipargamin (Phase II) | Ganaplacide (Phase II) | M5717 (Phase I) |
| Most Common AEs | Headache, Nausea, Vomiting | Headache, Dizziness, Nausea, Semen discoloration | Headache, Malaria | Oral hypoesthesia, Blurred vision |
| Incidence of Most Common AEs | 2/30 subjects in the 50mg dose group reported AEs | Not specified | Headache: 14% - 28%[1][2] | Dose-dependent increase, all subjects at 1800mg and 2100mg doses reported AEs[3] |
| Serious Adverse Events (SAEs) | No SAEs reported | Transient, asymptomatic liver function test (LFT) elevations (Grade 2-3) in some patients[4][5][6][7] | No drug-related SAEs reported[8] | No SAEs reported[3] |
| Discontinuation due to AEs | No discontinuations reported | Study terminated early in one trial due to LFT abnormalities[7] | Not specified | Dosing suspended at highest doses due to neurological AEs[3] |
Preclinical Safety Profile
Preclinical safety evaluations of this compound and comparator compounds were conducted in compliance with Good Laboratory Practice (GLP) and International Council for Harmonisation (ICH) guidelines.
| Preclinical Safety Assessment | This compound | Cipargamin | Ganaplacide | M5717 |
| Species | Rat, Dog | Rat, Dog | Not specified | Not specified |
| Key Findings | Good safety profile with no effects on central nervous, respiratory, or cardiovascular systems at high doses. No genotoxicity observed.[8][9] | No adverse events or histopathological findings at doses 10-20 times the efficacious concentration in rats.[7] | Safety profile comparable to the reference compound.[10] | Acceptable safety profile predicted in humans. |
Experimental Protocols
Preclinical Toxicology Studies
Standard preclinical toxicology programs for novel antimalarial drugs are designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and identify parameters for clinical monitoring. These programs typically adhere to ICH guidelines S6(R1) and M3(R2) and involve studies in at least two mammalian species (one rodent and one non-rodent).
-
Single-Dose and Repeat-Dose Toxicity: These studies evaluate the potential toxicity of the compound after a single administration and after repeated daily or intermittent dosing over a specified period (e.g., 28 days). Key assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. For this compound, 4-week toxicology studies were conducted in rats and dogs.[11]
-
Safety Pharmacology: These studies investigate the potential undesirable effects of the compound on vital physiological functions. The core battery of tests typically includes assessment of the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the compound to induce genetic mutations or chromosomal damage. For this compound, these included a reverse mutation test, a chromosome aberration study, and an in vivo micronucleus test.[8]
-
Reproductive and Developmental Toxicity: These studies evaluate the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Trial Safety Monitoring
Safety monitoring in clinical trials for antimalarial drugs is a critical component of the study design, adhering to Good Clinical Practice (GCP) guidelines.
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded, regardless of their perceived relationship to the study drug. Serious Adverse Events (SAEs) are reported to regulatory authorities and ethics committees within a specified timeframe. The severity of AEs is typically graded using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Safety Tests: Regular monitoring of hematology, clinical chemistry (including liver and renal function tests), and urinalysis is conducted to detect any drug-induced abnormalities. For trials involving cipargamin, there was a particular focus on monitoring liver function tests due to preclinical signals.[4][5][6][7]
-
Vital Signs and Electrocardiograms (ECGs): Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and ECGs is performed to assess cardiovascular safety.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to review accumulating safety data and make recommendations regarding the continuation, modification, or termination of the trial.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and safety assessment processes, the following diagrams are provided.
References
- 1. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and antimalarial activity of the novel plasmodium eukaryotic translation elongation factor 2 inhibitor M5717: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study and volunteer infection study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceforafrica.foundation [scienceforafrica.foundation]
- 9. Importance of tailored non-clinical safety testing of novel antimalarial drugs: Industry best-practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Uncharted Territory of (Rac)-ACT-451840 Disposal: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals engaged with the novel antimalarial compound (Rac)-ACT-451840, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, a comprehensive approach rooted in established guidelines for pharmaceutical waste management provides a robust framework for its safe handling and disposal. This guide offers essential procedural steps and logistical considerations to navigate this process effectively, ensuring compliance and minimizing environmental impact.
General Principles of Pharmaceutical Waste Disposal
The disposal of any chemical, including research compounds like this compound, is governed by a hierarchy of regulations. It is imperative to consult and adhere to all applicable federal, state, and local guidelines. In the United States, the Environmental Protection Agency (EPA) provides extensive regulations for the management of hazardous and non-hazardous waste through the Resource Conservation and Recovery Act (RCRA).
Key Steps for Disposal:
-
Hazardous Waste Determination: The first crucial step is to determine if the waste is hazardous. This involves checking if the compound is specifically listed as a hazardous waste or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Since specific data for this compound is unavailable, a conservative approach is to treat it as potentially hazardous.
-
Segregation: Properly segregate waste containing this compound from other laboratory waste streams. This includes contaminated lab supplies such as gloves, vials, and sharps.
-
Containerization: Use appropriate, clearly labeled, and sealed containers for waste accumulation. The containers should be compatible with the chemical properties of the waste.
-
Licensed Disposal Vendor: Engage a licensed hazardous waste disposal vendor. These professionals are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
Documentation: Maintain meticulous records of all waste generated and disposed of, including the name of the compound, quantity, and date of disposal.
Disposal Workflow for this compound
The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing key decision points and actions.
Personal protective equipment for handling (Rac)-ACT-451840
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate risks of exposure. The following guidelines provide essential, immediate safety and logistical information for the operational use and disposal of (Rac)-ACT-451840.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound is based on guidelines for similar chemical compounds, such as Artemisinin.[2] A multi-layered approach to PPE is crucial to prevent skin and respiratory exposure.[3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | With side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. Double gloving may be appropriate for certain procedures. |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical permeation. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if handling powders or creating aerosols. |
Operational Plan for Handling this compound
A systematic workflow is essential to ensure safety during the handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All solid and liquid waste containing this compound should be collected in clearly labeled, sealed containers.
-
Contaminated Materials: Used PPE, disposable labware, and any other materials that have come into contact with the compound should be treated as chemical waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
While detailed experimental protocols for this compound are specific to the research being conducted, general best practices for handling potent compounds should be followed.
Preparation of Stock Solutions:
-
Pre-dissolving: this compound is typically provided as a solid. To prepare a stock solution, it is often dissolved in a solvent such as DMSO.[1]
-
Weighing: Weigh the required amount of the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving: Add the appropriate volume of solvent to the solid and mix until fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to maintain stability.[1]
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
